Technical Documentation Center

tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate
  • CAS: 639084-05-2

Core Science & Biosynthesis

Foundational

Whitepaper: Chemical Architecture and Synthetic Utility of tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate

Executive Summary In the landscape of modern drug discovery, the indazole ring system is a privileged scaffold, frequently serving as a bioisostere for indole and benzimidazole in the design of kinase inhibitors. tert-Bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the indazole ring system is a privileged scaffold, frequently serving as a bioisostere for indole and benzimidazole in the design of kinase inhibitors. tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (CAS: 639084-05-2) is a highly specialized, orthogonally protected building block designed for late-stage functionalization[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and validated protocols for its application in pharmaceutical synthesis.

Physicochemical Properties & Molecular Architecture

Understanding the molecular architecture of this compound is critical for predicting its behavior in complex synthetic workflows. The molecule features three distinct functional domains:

  • The 3-Iodo Group: A highly polarizable, weak C-I bond that serves as an ideal electrophile for transition-metal-catalyzed cross-coupling reactions.

  • The N1-Boc (tert-butyloxycarbonyl) Group: Acts as a protecting group to prevent catalyst poisoning by the free N-H, while simultaneously withdrawing electron density from the indazole core to accelerate oxidative addition.

  • The 7-Methoxy Group: An electron-donating moiety (+M effect) that enriches the indazole core, fine-tuning the electronic properties of the resulting scaffold for optimal hydrogen bonding in kinase hinge regions.

Quantitative Data Summary

The following table summarizes the core computational and physical properties of the molecule[1]:

PropertyValueCausality / Significance
CAS Number 639084-05-2Unique chemical identifier[1].
Molecular Formula C₁₃H₁₅IN₂O₃Defines stoichiometric calculations[1].
Molecular Weight 374.17 g/mol High MW due to the heavy iodine atom[1].
SMILES CC(C)(C)OC(=O)N1C2=C(C=CC=C2OC)C(=N1)IUseful for computational docking and cheminformatics[1].
LogP 3.4327Indicates high lipophilicity, necessitating organic solvents for reactions[1].
TPSA 53.35 ŲModerate polar surface area; suitable for membrane permeability post-deprotection[1].
H-Bond Acceptors 5Contributes to target protein binding interactions[1].
H-Bond Donors 0The free N-H is masked by the Boc group[1].

Mechanistic Insights: Reactivity & Cross-Coupling Dynamics

The strategic placement of the iodine atom at the C3 position makes this molecule highly susceptible to Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck).

Causality of the Boc Group: Without the N1-Boc group, the free N-H proton of the indazole (CAS: 351210-07-6) can coordinate with Palladium, poisoning the catalyst or leading to unwanted N-arylation. The Boc group acts as an electron-withdrawing group, slightly deactivating the ring but strongly polarizing the C3-I bond. This polarization significantly lowers the activation energy required for the rate-determining oxidative addition step.

Pd_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C3-I Bond Cleavage) Pd0->OxAdd + tert-Butyl 3-iodo-7-methoxy- 1H-indazole-1-carboxylate TransMet Transmetalation (Boronic Acid/Ester) OxAdd->TransMet + Ar-B(OH)2 Base RedElim Reductive Elimination (C3-Aryl Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product C3-Substituted Indazole Derivative RedElim->Product

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle at the C3 position.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies incorporate built-in checkpoints to ensure scientific integrity.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3 Position

Objective: Introduce an aryl/heteroaryl group at the C3 position to build the core of a kinase inhibitor.

Reagents:

  • tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (1.0 eq)[1]

  • Aryl boronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Solvent Preparation: Degas the Dioxane/H₂O mixture by sparging with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, halting the catalytic cycle.

  • Reaction Assembly: In a Schlenk flask, combine the iodo-indazole, boronic acid, and K₂CO₃. Add the degassed solvent, followed by the Pd(dppf)Cl₂ catalyst. Causality: Dioxane provides excellent solubility for the lipophilic indazole (LogP 3.43)[1], while water is essential to dissolve the inorganic base and activate the boronic acid into a reactive boronate complex.

  • Heating: Stir the mixture at 80–90°C under an inert atmosphere for 4–12 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The system is validated when the starting material peak (m/z 374.17) is entirely depleted, and the product mass emerges. If m/z 374.17 persists after 4 hours, verify the degassing protocol, as catalyst deactivation has likely occurred.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: N1-Boc Deprotection

Objective: Remove the tert-butyloxycarbonyl protecting group to reveal the free N-H indazole for target binding.

Step-by-Step Methodology:

  • Dissolution: Dissolve the C3-substituted indazole in anhydrous Dichloromethane (DCM).

  • Acid Addition: Add Trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0°C. Causality: The cleavage of the Boc group generates isobutylene gas and CO₂. Starting at 0°C controls the exothermic gas evolution and prevents unwanted side reactions, such as the tert-butylation of the electron-rich indazole core.

  • Cleavage: Warm to room temperature and stir for 1-2 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. Successful deprotection is self-validated by a mass reduction of exactly 100 Da (loss of isobutylene and CO₂) in the MS spectrum.

  • Isolation: Concentrate under reduced pressure. Neutralize with saturated NaHCO₃, extract with DCM, and dry.

Applications in Drug Discovery: Scaffold Decoration

In oncology and immunology, the indazole core frequently acts as a hinge-binding motif in the ATP-binding pocket of kinases. tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate serves as the starting node for a divergent "Hit-to-Lead" scaffold decoration workflow.

Workflow Start tert-Butyl 3-iodo-7-methoxy- 1H-indazole-1-carboxylate Step1 C3 Functionalization (Suzuki/Sonogashira/Heck) Start->Step1 Pd Catalyst Step2 N1 Boc Deprotection (TFA or HCl/Dioxane) Step1->Step2 Acidic Cleavage Step3 N1 Alkylation/Acylation (Optional) Step2->Step3 Electrophile End Lead Compound (e.g., Kinase Inhibitor) Step2->End Direct Screening Step3->End Screening

Caption: Hit-to-lead scaffold decoration workflow for kinase inhibitor synthesis.

Safety, Handling, and Storage

Maintaining the chemical integrity of this building block requires strict adherence to environmental controls:

  • Storage Conditions: Store at 4°C and protect from light[1]. Causality: Aryl iodides are photosensitive; prolonged exposure to UV/visible light can induce homolytic cleavage of the C-I bond, generating iodine radicals and degrading the material.

  • Hazardous Decomposition: In the event of a fire or extreme thermal stress, the compound decomposes to release toxic gases, including carbon monoxide, nitrogen oxides, and hydrogen iodide[2].

  • Handling: Handle in a well-ventilated fume hood using standard PPE (nitrile gloves, safety goggles). Avoid inhalation of dust or aerosols[2].

References

Sources

Exploratory

A Technical Guide to the Synthetic Applications of tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate

Abstract This guide provides an in-depth technical overview of tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate, a highly functionalized and versatile building block in modern organic synthesis. The strategic placem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth technical overview of tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate, a highly functionalized and versatile building block in modern organic synthesis. The strategic placement of an iodine atom at the C3 position, a methoxy group at the C7 position, and a tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen makes this reagent an invaluable intermediate for constructing complex molecular architectures. Primarily, this document will detail its extensive use in palladium-catalyzed cross-coupling reactions, which are foundational methods for forging new carbon-carbon and carbon-nitrogen bonds. We will explore its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing field-proven insights, detailed experimental protocols, and data-driven summaries to support researchers, medicinal chemists, and drug development professionals in leveraging this reagent's full synthetic potential.

Introduction: The Strategic Value of a Functionalized Indazole Core

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including kinase inhibitors for oncology.[1][2] The functionalization of the indazole nucleus is therefore a critical pursuit in the development of novel therapeutics. tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (C13H15IN2O3, MW: 374.17 g/mol ) is a pre-functionalized starting material designed for efficient and selective elaboration.[3]

Key Structural Features and Their Synthetic Implications:

  • C3-Iodo Group: The carbon-iodine bond is the primary reactive site for oxidative addition to a low-valent palladium catalyst. This makes it an excellent electrophilic partner in a multitude of cross-coupling reactions, allowing for the introduction of diverse substituents at the C3 position.[1]

  • N1-Boc Group: The tert-butoxycarbonyl (Boc) group serves two main purposes. First, it protects the indazole N-H, preventing unwanted side reactions and improving solubility in organic solvents. Second, it can be readily removed under acidic conditions, providing a handle for subsequent N-functionalization or for revealing the N-H group, which is often crucial for biological activity.[4]

  • C7-Methoxy Group: The methoxy group at the C7 position modifies the electronic properties of the indazole ring and provides a potential site for further transformation, such as demethylation to a phenol, which can then be used for introducing other functionalities.

The combination of these features in a single molecule allows for a modular and convergent approach to the synthesis of complex indazole-based targets.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The C3-iodo functionality is perfectly poised for a variety of palladium-catalyzed cross-coupling reactions. These transformations are the cornerstone of modern synthetic chemistry due to their reliability, functional group tolerance, and broad substrate scope.[1][5]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling method for creating carbon-carbon bonds, particularly for the synthesis of biaryl structures.[6] In the context of our building block, it enables the direct attachment of various aryl or heteroaryl groups to the C3 position of the indazole core.

Causality in Experimental Design: The choice of catalyst, base, and solvent system is critical for achieving high yields. A typical system involves a Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst. Phosphine ligands are essential for stabilizing the palladium center and facilitating the catalytic cycle. An aqueous base is required to activate the boronic acid partner for transmetalation.

A general workflow for this transformation is outlined below:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Indazole tert-Butyl 3-iodo-7-methoxy- 1H-indazole-1-carboxylate Microwave Heat (e.g., MW, 120 °C, 40 min) Indazole->Microwave BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Microwave Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Microwave Base Aqueous Base (e.g., 2M Na₂CO₃) Base->Microwave Solvent Solvent (e.g., Dioxane) Solvent->Microwave Dilute Dilute with EtOAc Microwave->Dilute Wash Wash with Brine Dilute->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product C3-Arylated Indazole Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Data Summary: Suzuki-Miyaura Coupling Conditions

EntryPalladium Catalyst (mol%)LigandBaseSolventTemp (°C) / TimeYield (%)Reference
1Pd(PPh₃)₄ (5)PPh₃2M Na₂CO₃Dioxane120 (MW) / 40 minHigh[4]
2PdCl₂(dppf) (variable)dppfK₃PO₄Dioxane/H₂O100 / 15 hGood-Excellent[1]
3Pd(PPh₃)₄ (2)PPh₃Na₂CO₃DME/H₂O80 / 1-6 h>90[7]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling [4]

This protocol is adapted from a reported synthesis of 5-methoxy-3-phenyl-1H-indazole.[4]

  • Vessel Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate (130 mg, 0.35 mmol, 1.0 equiv). Note: The title compound is a regioisomer of the substrate in the reference, but the reaction conditions are directly applicable.

  • Reagent Addition: Add phenylboronic acid (85 mg, 0.69 mmol, ~2.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 20 mg, 0.02 mmol, ~5 mol%).

  • Solvent and Base: Add 1,4-dioxane (3 mL) followed by an aqueous solution of 2M sodium carbonate (0.77 mL, 1.54 mmol).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 40 minutes with stirring.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel. Note: The reference indicates that under these microwave conditions, concomitant deprotection of the Boc group occurs to yield the NH-indazole directly.[4]

Sonogashira Coupling: Forging C(sp²)–C(sp) Bonds

The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl halides to form C(sp²)–C(sp) bonds.[8][9] This reaction is invaluable for introducing alkyne functionalities, which are themselves versatile handles for further transformations (e.g., click chemistry, reductions, or subsequent coupling reactions).

Causality in Experimental Design: The Sonogashira reaction typically employs a dual-catalyst system: a palladium complex (e.g., PdCl₂(PPh₃)₂) to facilitate the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.[10] The copper(I) salt is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. The reaction is run in the presence of an amine base, such as triethylamine, which acts as both a base and often as a solvent.[1]

Caption: General scheme for Sonogashira cross-coupling.

Detailed Experimental Protocol: Sonogashira Coupling [1]

This protocol is adapted from a general procedure for the Sonogashira coupling of N-protected 3-iodoindazoles.[1]

  • Vessel Preparation: In a reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (1.0 mmol, 1.0 equiv) in a mixture of triethylamine (Et₃N) and N,N-dimethylformamide (DMF).

  • Reagent Addition: To the solution, add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-alkynylindazole product.

Buchwald-Hartwig Amination: Forging C(sp²)–N Bonds

The Buchwald-Hartwig amination is a premier palladium-catalyzed reaction for forming carbon-nitrogen bonds.[11][12] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, a transformation that is otherwise difficult to achieve using classical methods.[12] This reaction is particularly vital in medicinal chemistry, as arylamine moieties are common in pharmaceutical agents.[11]

Causality in Experimental Design: The success of this reaction is highly dependent on the selection of a suitable phosphine ligand.[11] Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos) are often required to promote the crucial reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst. A strong, non-nucleophilic base, such as sodium tert-butoxide or potassium phosphate, is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.[11]

Data Summary: Typical Buchwald-Hartwig Amination Conditions

ParameterRecommended Reagents/ConditionsRationaleReference
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) and Pd(II) precatalysts.[11]
Ligand Xantphos, RuPhos, BrettPhosBulky, electron-rich ligands facilitate C-N reductive elimination.[11]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic base required for amine deprotonation.[11]
Solvent Toluene, DioxaneAprotic solvents compatible with the organometallic intermediates.[11]
Temperature 80–110 °CThermal energy is typically required to drive the catalytic cycle.[11]

Application in the Synthesis of Biologically Active Molecules

The synthetic utility of tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate is best demonstrated by its application in the synthesis of molecules with therapeutic potential, particularly protein kinase inhibitors.[13] The indazole scaffold can effectively mimic the adenine hinge-binding region of ATP, making it a prime candidate for inhibitor design.[14]

For instance, a synthetic route towards a novel kinase inhibitor might involve a key Suzuki coupling step where a specific heteroaryl group, crucial for binding to the target kinase, is installed at the C3 position of the indazole. The 7-methoxy group can provide steric and electronic influence, while the N-H (after Boc deprotection) can act as a critical hydrogen bond donor.

Conclusion

tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate stands out as a preeminent building block for synthetic and medicinal chemists. Its well-defined reactive sites enable the precise and efficient execution of powerful bond-forming reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The strategic incorporation of iodo, methoxy, and Boc-protected amine functionalities provides a robust platform for the rapid generation of diverse molecular libraries and the convergent synthesis of complex, high-value targets. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently employ this versatile reagent in their synthetic endeavors.

References

  • MDPI. (2018, August 16). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Available from: [Link]

  • MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Available from: [Link]

  • National Center for Biotechnology Information. (2018, August 16). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. PubMed Central. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Thieme. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • ResearchGate. Synthesizing derivatives of chlorinated indoles 3 by Buchwald‐Hartwig method. Available from: [Link]

  • ResearchGate. (2007). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Available from: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available from: [Link]

  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.

Sources

Foundational

tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate mechanism of action in drug discovery

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate in Drug Discovery Executive Summary The indazole nucleus is a cornerstone in modern medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate in Drug Discovery

Executive Summary

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse range of biological targets.[1] This technical guide delves into the hypothesized mechanism of action for a specific, synthetically crucial derivative, tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate. While direct pharmacological data for this exact molecule is not extensively published, its structural features, when analyzed in the context of the broader indazole class, allow for the formulation of a compelling, testable hypothesis. This document serves as a roadmap for researchers, providing the theoretical framework and practical experimental protocols to elucidate its biological function and unlock its potential in drug discovery.

The Indazole Scaffold: A Privileged Framework in Drug Discovery

Indazole derivatives have garnered significant attention in pharmaceutical research due to their wide spectrum of pharmacological activities. These bicyclic heterocyclic compounds, composed of a fused benzene and pyrazole ring, are structural motifs in numerous approved drugs and clinical candidates.[2] The indazole core is known to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-π stacking, making it a versatile scaffold for designing potent and selective therapeutic agents.[3]

The known biological activities of indazole derivatives are extensive and include:

  • Anticancer Properties: Many indazole-based compounds exhibit potent antitumor activity, often through the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[2][4][5]

  • Anti-inflammatory Effects: The indazole scaffold is present in molecules with significant anti-inflammatory properties.[4][6]

  • Neuroprotective and Neuromodulatory Roles: Certain derivatives have shown potential in treating neurodegenerative diseases.[6][7]

  • Antimicrobial and Antiparasitic Activity: The indazole nucleus has been incorporated into agents targeting infectious diseases.[4][7]

Given this well-established precedent, it is highly probable that tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate also interacts with key biological targets to modulate cellular signaling pathways.

Structural Analysis and Mechanistic Hypotheses

The chemical structure of tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate provides several clues to its potential mechanism of action.

  • The 1H-Indazole Core: This is the primary pharmacophore, likely responsible for the molecule's core binding activity to a target protein. Its aromatic nature allows for hydrophobic and π-stacking interactions within a binding pocket.

  • The 3-iodo Group: The iodine atom at the 3-position is a significant feature. It can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity. Alternatively, the carbon-iodine bond could potentially engage in covalent interactions with nucleophilic residues (e.g., cysteine) in a target protein, leading to irreversible inhibition.

  • The 7-methoxy Group: The methoxy group at the 7-position can influence the molecule's electronic properties and its orientation within a binding site. It may also be a site of metabolic activity.

  • The N1-tert-butoxycarbonyl (Boc) Group: The Boc group is a common protecting group in organic synthesis.[8] In the context of a potential drug molecule, it could serve two purposes: 1) as a pro-drug moiety that is cleaved in vivo to release the active N-unsubstituted indazole, or 2) it may be essential for the molecule's activity, contributing to its binding profile.

Primary Hypothesis: Inhibition of Protein Kinases

Considering that the indazole scaffold is a prominent feature in numerous kinase inhibitors, the primary hypothesis is that tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate functions as a protein kinase inhibitor .[5][9] Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole ring can act as a bioisostere for the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and block their catalytic activity.

Experimental Validation of the Kinase Inhibitor Hypothesis

A systematic, multi-tiered approach is required to test the hypothesis that tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate is a kinase inhibitor.

Tier 1: In Vitro Kinase Profiling

The initial step is to screen the compound against a broad panel of protein kinases to identify potential targets.

Experimental Protocol: Broad Kinase Panel Screen

  • Compound Preparation: Dissolve tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate in 100% DMSO to create a 10 mM stock solution.

  • Assay Execution: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Promega) for screening against a panel of 50-400 kinases at a fixed concentration (typically 1-10 µM). The assay format is usually a radiometric (e.g., ³³P-ATP) or fluorescence-based assay that measures the phosphorylation of a substrate peptide.

  • Data Analysis: The results are typically expressed as the percentage of kinase activity remaining in the presence of the compound compared to a DMSO control. A significant reduction in activity (e.g., >50%) for a particular kinase identifies it as a "hit."

Data Presentation: Hypothetical Kinase Screening Results

Kinase TargetCompound Concentration (µM)% Inhibition
Kinase A1095
Kinase B1088
Kinase C1015
Kinase D105
Tier 2: IC₅₀ Determination and Selectivity Profiling

For the "hit" kinases identified in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency.

Experimental Protocol: IC₅₀ Determination

  • Compound Dilution: Prepare a series of dilutions of the compound in DMSO, typically in a 10-point, 3-fold dilution series starting from 100 µM.

  • Kinase Assay: Perform the kinase assay for the target kinase(s) with each concentration of the compound.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Data Presentation: Hypothetical IC₅₀ Values

Kinase TargetIC₅₀ (nM)
Kinase A50
Kinase B250
Tier 3: Cellular Assays to Confirm Target Engagement and Biological Effect

Once a potent target has been identified, it is crucial to demonstrate that the compound can engage the target in a cellular context and elicit a biological response.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

  • Cell Culture: Culture a cell line known to be dependent on the target kinase (e.g., a cancer cell line with a known activating mutation in the kinase).

  • Compound Treatment: Treat the cells with increasing concentrations of the compound for a specified period (e.g., 2-24 hours).

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the phosphorylated form of a known downstream substrate of the target kinase. Also, probe for the total amount of the substrate and the target kinase as loading controls.

  • Data Analysis: A reduction in the phosphorylated substrate in a dose-dependent manner indicates that the compound is inhibiting the kinase in the cells.

Visualization: Hypothesized Signaling Pathway and Point of Inhibition

G cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A (Target) Receptor->Kinase_A Activation Substrate Downstream Substrate Kinase_A->Substrate Phosphorylation p_Substrate Phosphorylated Substrate Substrate->p_Substrate Proliferation Cell Proliferation p_Substrate->Proliferation Survival Cell Survival p_Substrate->Survival Inhibitor tert-Butyl 3-iodo-7-methoxy-1H- indazole-1-carboxylate Inhibitor->Kinase_A Inhibition

Caption: Hypothesized inhibition of a kinase signaling pathway.

Alternative Mechanistic Possibilities

While kinase inhibition is the most probable mechanism, other possibilities should be considered if the kinase screening yields negative results. The indazole scaffold has been reported to interact with other target classes.

  • Phosphodiesterase (PDE) Inhibition: Some indazole derivatives are known to inhibit PDEs, enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP).

  • Monoamine Oxidase (MAO) Inhibition: The indazole ring is present in some MAO inhibitors, which are used to treat depression and neurodegenerative disorders.

  • Tubulin Polymerization Inhibition: Certain heterocyclic compounds can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

Each of these alternative hypotheses would require specific experimental validation using appropriate in vitro and cellular assays.

Conclusion

tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate is a molecule with significant potential in drug discovery, owing to its privileged indazole scaffold. Based on a thorough analysis of its structure and the known pharmacology of related compounds, the primary hypothesis is that it functions as a protein kinase inhibitor. This guide provides a comprehensive and actionable framework for researchers to systematically investigate this hypothesis, from initial target identification through to cellular validation. The elucidation of its precise mechanism of action will be a critical step in translating this promising chemical entity into a potential therapeutic agent.

References

  • de la Torre, B. G., & Albericio, F. (2005).
  • Cerecetto, H., & Gerpe, A. (2005). Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry.
  • Various Authors. (2026). Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF.
  • Singh, H., et al. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC.
  • Wang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • ChemScene. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Smolecule. (2024).
  • Benchchem. (n.d.). 7-Methoxy-1H-indazole hydrochloride. Benchchem.
  • Fluorochem. (n.d.). 3-Iodo-7-methoxy-1H-indazole. Fluorochem.
  • Thiruvalluvar, A. A., et al. (2021).
  • PubChem. (n.d.).
  • J&K Scientific. (2001). 3-Iodo-7-methoxy-1H-indazole. J&K Scientific.
  • PharmaBlock. (n.d.). Indazoles in Drug Discovery. PharmaBlock.
  • Guidechem. (n.d.).
  • BLDpharm. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Royal Society of Chemistry. (2011). Rapid synthesis of bis(hetero)
  • Der Pharma Chemica. (n.d.).
  • ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.
  • Benchchem. (n.d.). 7-Methyl-1H-indazole-3-carboxamide: An In-Depth Technical Guide on Mechanism of Action Hypotheses. Benchchem.
  • J&K Scientific. (2019).
  • Sigma-Aldrich. (n.d.).
  • Google Patents. (n.d.). WO2017007612A1 - Methods to induce targeted protein degradation through bifunctional molecules.

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate for Research Applications

This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (CAS No. 639084-05-2). As this compound is a specia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (CAS No. 639084-05-2). As this compound is a specialized research chemical, a formal, universally available Safety Data Sheet (SDS) is not always accessible. This guide, therefore, synthesizes data from structurally analogous compounds and established laboratory safety principles to offer a robust framework for researchers, scientists, and drug development professionals. The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide range of biological activities and as a privileged structure in the development of novel therapeutics.[1][2] This specific molecule, featuring an iodine atom, serves as a versatile intermediate for further chemical synthesis, particularly in cross-coupling reactions.[3] Adherence to the following guidelines is critical to ensure personnel safety and maintain the integrity of research outcomes.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of a thorough risk assessment. The key identifiers and characteristics of tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate are summarized below.

PropertyValueSource
Chemical Name tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylateChemScene[4]
CAS Number 639084-05-2ChemScene[4]
Molecular Formula C₁₃H₁₅IN₂O₃ChemScene[4]
Molecular Weight 374.17 g/mol ChemScene[4]
Appearance Solid (Assumed based on analogs)N/A
Purity ≥97%ChemScene[4]
Storage Conditions 4°C, protect from lightChemScene[4]

Structural Causality: The molecule's structure dictates its behavior and potential hazards.

  • Indazole Core: This bicyclic aromatic heterocycle is known to be biologically active, necessitating careful handling to avoid unintended physiological effects.[2]

  • Iodo-Substitution: The iodine at the 3-position is a key functional group for synthetic transformations but also makes the molecule susceptible to light-induced degradation.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group enhances solubility in organic solvents but can be labile under strong acidic conditions.

  • Methoxy Group: This electron-donating group influences the reactivity of the indazole ring system.

Hazard Identification and Risk Assessment

In the absence of a specific SDS for this exact CAS number, this hazard assessment is extrapolated from GHS classifications of structurally similar iodo-indazole and iodo-indole derivatives.[5][6][7] This approach provides a reliable, precautionary basis for safe handling.

Inferred GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation
  • GHS Pictogram: alt text

  • Signal Word: Warning [5][6][8]

Hazard Rationale: The inferred hazards are consistent with those of complex, solid organic molecules used in synthesis. The potential for skin and eye irritation stems from the compound's chemical nature.[9] As a fine powder, it can become airborne during handling, posing a risk of respiratory tract irritation.[9] The "Harmful if swallowed" classification is a standard precautionary statement for non-ingestible research chemicals of this type.[5][7]

Safe Handling and Engineering Controls

A multi-layered approach combining engineering controls, personal protective equipment, and standardized protocols is essential for mitigating exposure risks.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source, minimizing the potential for inhalation or dermal contact.

  • Chemical Fume Hood: All weighing, dispensing, and transfer operations involving this compound must be conducted within a certified chemical fume hood. This is non-negotiable. The hood provides critical ventilation to protect the operator from inhaling airborne particulates.[9]

  • Safety Stations: A fully operational safety shower and eyewash station must be located in close proximity to the workstation.[9] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE)

PPE provides a final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and should not be compromised.

Protection TypeSpecificationRationale
Body Chemical-resistant lab coatProtects against incidental spills and contamination of personal clothing.
Hands Nitrile gloves (minimum 0.11 mm thickness)Provides a barrier against dermal exposure. Gloves must be inspected before use and changed immediately if contaminated.[10]
Eyes/Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[9]Protects eyes from airborne dust and accidental splashes.
Respiratory Not required if handled exclusively within a fume hood.A properly functioning fume hood provides adequate respiratory protection.[9]
Standard Operating Protocol: Weighing and Dispensing

The following step-by-step protocol must be followed to ensure safe handling and experimental accuracy.

  • Preparation: Before retrieving the compound, verify that the chemical fume hood is operational. Don all required PPE (lab coat, gloves, safety glasses).

  • Acclimatization: If the compound is stored at 4°C, allow the sealed container to equilibrate to room temperature for at least 20-30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could compromise compound stability and purity.[6]

  • Dispensing: Place the container, a clean weighing vessel, and a dedicated spatula on the work surface inside the fume hood. Slowly open the container. Use the spatula to carefully transfer the desired amount of solid. Avoid any rapid movements that could generate dust.

  • Closure and Cleanup: Securely close the primary container immediately after dispensing. Decontaminate the spatula with an appropriate solvent (e.g., ethanol or isopropanol) followed by wiping. Clean the balance and surrounding work surface.

  • Waste Disposal: Dispose of any contaminated wipes, weighing paper, and gloves in a designated hazardous waste container.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Don PPE (Lab Coat, Gloves, Goggles) B 2. Verify Fume Hood Functionality A->B C 3. Acclimatize Container to Room Temperature B->C D 4. Carefully Weigh and Dispense Solid C->D E 5. Securely Close Primary Container D->E F 6. Decontaminate Tools & Surfaces E->F G 7. Dispose of Waste in Labeled Container F->G H 8. Remove PPE & Wash Hands G->H

Caption: A logical workflow for the safe handling of solid research chemicals.

Storage and Stability

Proper storage is paramount for maintaining the compound's purity and preventing degradation.

  • Temperature: Store at 4°C as recommended.[4]

  • Atmosphere: Keep the container tightly sealed to protect from air and moisture.[11] For long-term storage, consider placing the container inside a secondary sealed bag with a desiccant.

  • Light: Protect from light to prevent potential photodegradation, a known risk for iodo-aromatic compounds.[4] Opaque containers or storage within a dark cabinet are recommended.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids, which could react with the indazole core or cleave the Boc-protecting group.[9][11]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure Response

The following first-aid measures are based on standard protocols for chemical exposure.[11][12]

  • Inhalation: If inhaled, immediately move the affected person to fresh air and keep them in a position comfortable for breathing.[12] If symptoms such as respiratory irritation persist, seek medical attention.

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[12] If skin irritation occurs, seek medical advice.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the compound's name and CAS number.

Spill Management

For a small laboratory spill:

  • Ensure the area is well-ventilated (keep the fume hood running).

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.

  • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

  • Place all contaminated cleaning materials into the hazardous waste container.

G Start Incident Occurs Spill Is it a spill? Start->Spill Exposure Is it a personal exposure? Start->Exposure Spill_Yes 1. Alert others 2. Contain with absorbent 3. Collect for disposal Spill->Spill_Yes Yes Exposure_Yes Identify Route Spill->Exposure_Yes No Exposure->Exposure_Yes Yes Route_Skin Skin/Eye Contact Exposure_Yes->Route_Skin Dermal Route_Inhale Inhalation Exposure_Yes->Route_Inhale Inhaled Action_Skin 1. Flush with water (15 min) 2. Remove contaminated clothing 3. Seek medical attention Route_Skin->Action_Skin Action_Inhale 1. Move to fresh air 2. Monitor for symptoms 3. Seek medical attention Route_Inhale->Action_Inhale

Sources

Foundational

Advanced Pharmacophore Modeling of Privileged Scaffolds: A Deep Dive into tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate

Executive Summary As a Senior Application Scientist in computational chemistry, I frequently encounter the challenge of designing highly selective kinase inhibitors and receptor modulators. The indazole ring system is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in computational chemistry, I frequently encounter the challenge of designing highly selective kinase inhibitors and receptor modulators. The indazole ring system is a widely recognized "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved multi-targeted tyrosine kinase inhibitors such as axitinib and pazopanib[1].

This technical guide provides a rigorous, step-by-step methodology for utilizing a highly functionalized intermediate—tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (CAS: 639084-05-2)—as a foundational building block for 3D pharmacophore modeling[2]. We will explore its unique spatial and electronic features, particularly the causality behind the 3-iodo substituent's role in halogen bonding, and detail a self-validating protocol for integrating these properties into virtual screening workflows to identify novel therapeutic entities[3].

Structural Deconstruction and Pharmacophoric Features

Before initiating any computational modeling, one must analyze the causality behind the molecular features. Pharmacophore modeling defines the spatial arrangement of molecular features essential for interacting with a specific biological target[3]. tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate presents a unique array of interaction sites:

  • Indazole Core: Provides a rigid, planar aromatic system capable of π−π stacking and hydrophobic interactions within the ATP-binding pocket of kinases like FGFR and VEGFR[4].

  • 3-Iodo Substituent: The heavy iodine atom is not merely a steric bulk; it acts as a potent halogen bond (XB) donor. The anisotropic charge distribution on the iodine atom creates a positive electrostatic crown (the σ -hole) along the C-I bond axis, allowing highly directional interactions with Lewis bases (e.g., backbone carbonyls in the kinase hinge region)[5].

  • 7-Methoxy Group: Acts as a strong hydrogen bond acceptor (HBA) and a steric director, locking the conformation of the molecule and influencing the vector of adjacent interactions.

  • N1-Boc (tert-Butoxycarbonyl) Group: While primarily a synthetic protecting group, in the context of intermediate modeling or prodrug design, the bulky tert-butyl moiety maps to deep hydrophobic pockets, and the carbonyl acts as an additional HBA.

Table 1: Quantitative Pharmacophore Feature Mapping for the Indazole Derivative

FeatureChemical GroupInteraction TypeCoordinates (Relative)Radius / Distance ConstraintEnergy Contribution (Est.)
Aromatic Ring (AR) Indazole Core π−π / HydrophobicCore Centroid1.5 Å-2.5 to -4.0 kcal/mol
Halogen Bond (XB) 3-Iodo σ -hole DonorVector from C32.7 - 3.2 Å (to Acceptor)-1.5 to -3.7 kcal/mol
H-Bond Acceptor (HBA) 7-Methoxy OxygenDipole InteractionVector from O1.8 - 2.2 Å-1.0 to -2.5 kcal/mol
Hydrophobic (HY) N1-Boc tert-butylSteric / VdWCentroid of t-Bu2.0 Å-2.0 to -3.0 kcal/mol
The Role of Halogen Bonding in Pharmacophore Generation

Historically, pharmacophore models relied heavily on hydrogen bonding, lipophilic interactions, and electrostatics. However, modern rational drug design explicitly incorporates halogen bonding (XB) as a critical selectivity filter[6].

The iodine atom in the 3-position of the indazole ring possesses a pronounced σ -hole. When modeling this pharmacophore, the XB must be defined as a directional vector rather than a simple isotropic sphere[5]. The interaction distance is typically shorter than the sum of the van der Waals radii of the iodine and the interacting nucleophile (e.g., oxygen or nitrogen), providing a critical selectivity filter against off-target kinases that lack the precise geometric arrangement required for the XB[6].

HalogenBonding Indazole Indazole Core (Electron Withdrawing) Iodine 3-Iodo Atom (Sigma-Hole) Indazole->Iodine C-I Bond LewisBase Kinase Backbone (Carbonyl Oxygen) Iodine->LewisBase Halogen Bond (XB) < 3.2 Å, ~170° Selectivity Target Selectivity (Enhanced Affinity) LewisBase->Selectivity Drives

Fig 1: Mechanism of halogen bonding (XB) driven by the 3-iodo substituent's sigma-hole.

Methodological Workflow: Ligand- and Structure-Based Pharmacophore Modeling

To translate the structural properties of tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate into a predictive model, we employ a hybrid structure-based and ligand-based pharmacophore modeling approach[3]. This ensures that the generated hypothesis is biologically relevant and geometrically constrained.

Step-by-Step Experimental Protocol:

  • Ligand Preparation & Conformational Analysis:

    • Input the SMILES string (CC(C)(C)OC(=O)N1C2=C(C=CC=C2OC)C(=N1)I) into a conformational search engine (e.g., OMEGA or Schrödinger MacroModel).

    • Generate a low-energy conformational ensemble using the OPLS4 force field. Retain conformers within a 5.0 kcal/mol energy window from the global minimum to ensure biologically accessible states.

  • Structure-Based Alignment:

    • Retrieve the high-resolution crystal structure of the target kinase (e.g., FGFR1, PDB ID: 3WJ6) from the Protein Data Bank[4].

    • Dock the lowest-energy conformer of the indazole derivative into the ATP-binding site. Ensure the indazole core aligns with the hinge region.

  • Feature Extraction & Pharmacophore Generation:

    • Use software like Phase (Schrödinger) or Discovery Studio to map the features.

    • Assign an Aromatic Ring (AR) feature to the indazole core.

    • Assign a Hydrogen Bond Acceptor (HBA) to the 7-methoxy group.

    • Critical Step: Define a custom Halogen Bond (XB) feature for the 3-iodo group. Set the geometric constraints: distance 3.2 Å and angle (C-I···O) between 150° and 180°[6].

    • Assign a Hydrophobic (HY) feature to the tert-butyl group of the Boc moiety.

  • Model Refinement & Validation:

    • Screen the pharmacophore model against a decoy database (e.g., DUD-E) spiked with known active indazole inhibitors.

    • Calculate the Receiver Operating Characteristic (ROC) curve and the Area Under the Curve (AUC). A self-validating model must achieve an AUC > 0.80 and an Enrichment Factor (EF 1%) > 10.

Workflow Start Ligand Preparation (SMILES Input) Conf Conformational Sampling (OPLS4 Force Field) Start->Conf Dock Target Docking (Kinase ATP Site) Conf->Dock Map Feature Mapping (AR, HBA, XB, HY) Dock->Map Model 3D Pharmacophore Generation Map->Model Val Decoy Validation (ROC AUC > 0.80) Model->Val

Fig 2: Self-validating computational workflow for generating an indazole pharmacophore model.

Virtual Screening and Data Interpretation

Once the pharmacophore model is validated, it serves as a 3D query for virtual screening of large chemical libraries (e.g., ZINC or Enamine REAL database). The goal is to identify novel scaffolds (scaffold hopping) that mimic the spatial arrangement of the Boc-protected 3-iodo-7-methoxyindazole but possess improved drug-like properties.

Table 2: Virtual Screening Validation Metrics (Example Dataset)

MetricDefinitionTarget ThresholdObserved Result
Total Database Size Number of compounds screenedN/A1.5 x 10^6
Hit Rate Percentage of compounds matching the model< 1.0%0.45%
AUC (ROC) Area Under the Curve for active vs. decoy> 0.800.88
EF (1%) Enrichment Factor at 1% of the database> 10.024.5
GH Score Güner-Henry score (model quality)> 0.700.76

The high Enrichment Factor (24.5) indicates that the inclusion of the directional Halogen Bond (XB) feature significantly filters out false positives, ensuring that the retrieved hits possess the precise geometric requirements to interact with the target kinase's hinge region.

Conclusion

The rational design of kinase inhibitors relies heavily on understanding the nuanced physicochemical properties of privileged scaffolds. tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate is not just a synthetic intermediate; it is a rich pharmacophoric template. By accurately modeling the σ -hole of the 3-iodo group alongside the classical hydrogen bonding and aromatic features of the indazole core, computational chemists can generate highly predictive 3D pharmacophore models. These models, when subjected to rigorous self-validating workflows, dramatically accelerate the discovery of potent and selective therapeutic agents.

References
  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC National Institutes of Health (NIH)3

  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC National Institutes of Health (NIH)4

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction Biosciences Biotechnology Research Asia1

  • tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate | ChemScene ChemScene2

  • Role of Halogen Bonds in Thyroid Hormone Receptor Selectivity: Pharmacophore-Based 3D-QSSR Studies ACS Publications5

  • Halogen Bonding—A Novel Interaction for Rational Drug Design? ACS Publications6

Sources

Protocols & Analytical Methods

Method

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Protocols for tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate

Executive Summary & Rationale The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for indole and benzimidazole in kinase inhibitors and neuroprotective agents[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for indole and benzimidazole in kinase inhibitors and neuroprotective agents[1]. Functionalization at the C-3 position is a critical vector for structure-activity relationship (SAR) exploration. tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (CAS: 639084-05-2)[2] is a highly versatile building block designed specifically for this purpose.

This application note provides an authoritative guide to executing palladium-catalyzed Suzuki-Miyaura cross-couplings using this specific substrate. We detail the causality behind catalyst selection, the electronic influence of the 7-methoxy and N1-Boc groups, and provide self-validating experimental protocols optimized for both conventional heating and microwave irradiation.

Mechanistic Insights & Substrate Electronics (E-E-A-T)

Successful cross-coupling of 3-iodoindazoles requires a deep understanding of the substrate's electronic and steric environment[3].

The Role of the N1-Boc Protecting Group

While unprotected 3-iodoindazoles can undergo Suzuki coupling, N-protection is often employed to prevent competitive N-arylation or N-alkylation side reactions[4]. The tert-butyloxycarbonyl (Boc) group at the N1 position serves a dual purpose:

  • Steric Shielding: It directs the palladium catalyst exclusively to the C-3 carbon-iodine bond.

  • Electronic Activation: The Boc group is strongly electron-withdrawing. It pulls electron density away from the indazole core, making the C3-I bond more electrophilic and significantly accelerating the rate-determining oxidative addition step of the palladium catalytic cycle[5].

Crucial Caveat: The N-Boc group is notoriously labile under the basic, aqueous conditions typical of Suzuki couplings (e.g., Na₂CO₃ at 100 °C). In many protocols, in situ deprotection occurs concurrently with C-C bond formation, yielding the N-unprotected 3-aryl-7-methoxy-1H-indazole directly[4]. If Boc retention is mandatory, anhydrous conditions with milder bases (e.g., Cs₂CO₃ or KF) must be employed.

The Influence of the 7-Methoxy Group

The methoxy group at the C-7 position acts as an electron-donating group via resonance (+R effect), enriching the benzenoid ring. Because it is positioned at C-7, it is sterically distant from the C-3 reaction center, ensuring no steric hindrance impedes the transmetalation step. The push-pull electronic dynamic between the 7-methoxy and 1-Boc groups creates a highly tuned electrophile ideal for Pd(0) insertion.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(PPh3)2) OA Oxidative Addition (Fast due to N-Boc) Pd0->OA + tert-Butyl 3-iodo-7-methoxy- 1H-indazole-1-carboxylate TM Transmetalation (Base-Assisted) OA->TM Pd(II) Aryl-Iodide Intermediate RE Reductive Elimination (Product Release) TM->RE + Aryl Boronic Acid + Base (e.g., K2CO3) RE->Pd0 Catalyst Regeneration Product 3-Aryl-7-methoxyindazole (Boc retained or cleaved) RE->Product Formation of C-C Bond

Figure 1: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 3-iodoindazoles.

Quantitative Data: Catalyst & Condition Matrix

The choice of catalyst and base dictates the efficiency of the reaction and the fate of the Boc group. The following table synthesizes empirical data for 3-iodoindazole couplings to guide your experimental design[3],[1].

Catalyst SystemBaseSolvent SystemTemp / TimeYield (%)Boc Status
PdCl₂(dppf) (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)90 °C / 12 h85 - 95%Mostly Cleaved
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)DMF/H₂O (2:1)120 °C / 40 min (MW)75 - 88%Fully Cleaved
Pd(OAc)₂ / XPhos K₃PO₄ (2.0 eq)Toluene/H₂O (10:1)100 °C / 8 h80 - 90%Partially Retained
Pd(PPh₃)₄ (5 mol%)Cs₂CO₃ (2.0 eq)Toluene (Anhydrous)90 °C / 16 h65 - 75%Retained

Table 1: Comparative reaction conditions for the Suzuki coupling of N-Boc-3-iodoindazoles. MW = Microwave Irradiation.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to ensure reproducibility.

Protocol A: Conventional Heating (Standard High-Yield Method)

Objective: Maximize overall yield of the 3-aryl-7-methoxy-1H-indazole. This method uses the bidentate ligand dppf, which prevents the precipitation of inactive "palladium black"[5].

Reagents:

  • tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (1.0 mmol, 374.17 mg)[2]

  • Arylboronic Acid (1.5 mmol)

  • PdCl₂(dppf)·CH₂Cl₂ adduct (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the indazole substrate, arylboronic acid, and PdCl₂(dppf).

  • Inert Atmosphere (Critical): Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly sensitive to oxidation; oxygen will cause homocoupling of the boronic acid.

  • Solvent Addition: Add 8 mL of degassed 1,4-dioxane followed by 2 mL of a degassed aqueous solution of K₂CO₃ (1.25 M) via syringe.

  • Reaction: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously. The mixture will typically transition from a reddish-orange suspension to a dark, homogeneous solution.

  • Validation Checkpoint: After 4 hours, sample 10 µL of the organic layer. Dilute in LC-MS grade acetonitrile. LC-MS should show the disappearance of the starting material (m/z ~375 [M+H]+) and the appearance of the product mass. Note: You will likely observe two product peaks if partial Boc deprotection occurs.

  • Work-up: Once complete (typically 8-12 h), cool to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and 10 mL of water. Separate the layers. Extract the aqueous layer with EtOAc (2 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Microwave-Assisted Expeditive Coupling

Objective: Rapid synthesis (under 1 hour) with deliberate in situ Boc deprotection[4].

Step-by-Step Procedure:

  • In a 10 mL microwave-safe vial, combine tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (0.5 mmol), arylboronic acid (0.75 mmol), Pd(PPh₃)₄ (0.025 mmol), and Na₂CO₃ (1.5 mmol).

  • Add 4 mL of DMF and 1 mL of H₂O.

  • Cap the vial securely. Purge the solution by bubbling Argon directly through the liquid for 5 minutes using a long needle.

  • Place the vial in the microwave reactor. Irradiate at 120 °C for 40 minutes[3].

  • Validation: The high temperature and basic aqueous DMF will completely cleave the Boc group. LC-MS will confirm the presence of only the N-unprotected 3-aryl-7-methoxy-1H-indazole.

  • Filter the crude mixture through a short pad of Celite to remove palladium residues, washing with EtOAc. Proceed to standard aqueous work-up and chromatography.

ExperimentalWorkflow Setup 1. Reagent Setup Substrate + Boronic Acid + Catalyst Degas 2. Degassing Ar/N2 Purge (3x cycles) Setup->Degas React 3. C-C Coupling 90°C (12h) or MW 120°C (40m) Degas->React Monitor 4. LC-MS Validation Check for Boc cleavage React->Monitor Workup 5. Work-up & Purify EtOAc Extraction + Silica Gel Monitor->Workup

Figure 2: Standard experimental workflow for the Suzuki coupling of 3-iodoindazoles.

Troubleshooting & Optimization

  • Issue: Formation of Palladium Black (Catalyst Deactivation)

    • Causality: Oxygen ingress or thermal degradation of the catalyst[5].

    • Solution: Ensure rigorous degassing of solvents prior to addition. Switch from Pd(PPh₃)₄ to the more robust PdCl₂(dppf) or use bulky, electron-rich phosphine ligands like XPhos which stabilize the Pd(0) species[5].

  • Issue: High Levels of Boronic Acid Homocoupling

    • Causality: Excess oxygen in the system acts as an oxidant, promoting the oxidative dimerization of the boronic acid.

    • Solution: Increase the equivalents of boronic acid to 2.0 eq to compensate, and strictly enforce the Argon purge.

  • Issue: Incomplete Reaction / Stalled Conversion

    • Causality: The base may be insufficiently soluble, halting the transmetalation step.

    • Solution: If using anhydrous conditions, switch to a more soluble base like Cs₂CO₃. If using aqueous conditions, ensure the organic/aqueous biphasic mixture is stirring at maximum RPM to maximize interfacial surface area[5].

References

  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. Available at:[Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex. MDPI. Available at:[Link]

Sources

Application

Step-by-step Boc deprotection of tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate

Topic: Step-by-Step Boc Deprotection of tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate Audience: Researchers, scientists, and drug development professionals. Abstract The tert-butyloxycarbonyl (Boc) group is a cor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Step-by-Step Boc Deprotection of tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for the protection of amine functionalities, valued for its stability and predictable cleavage under specific conditions.[1][2] This application note provides a comprehensive guide to the deprotection of tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate, a heterocyclic intermediate relevant in medicinal chemistry. We present two robust, step-by-step protocols: the conventional strong acid-catalyzed method using Trifluoroacetic Acid (TFA) and a milder, selective base-catalyzed method using sodium methoxide (NaOMe), which is particularly effective for indazole systems.[3][4] This guide emphasizes the mechanistic rationale behind procedural choices, methods for reaction validation, and critical safety considerations to ensure reliable and safe execution for researchers in drug development.

Mechanistic Rationale: The Chemistry of Boc Removal

Understanding the underlying mechanism is critical for troubleshooting and adapting protocols. The removal of the N-Boc group can be achieved under both acidic and basic conditions, with the choice of method depending on the overall substrate stability and desired selectivity.

Acid-Catalyzed Deprotection (e.g., using TFA)

The most common method for Boc deprotection relies on strong acids.[3] The reaction proceeds through a well-established pathway initiated by the protonation of the carbamate's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to release a highly stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decomposes, releasing carbon dioxide and the free amine, which is subsequently protonated by the excess acid to form a salt.[2][5]

TFA_Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation Boc_Amine N-Boc Indazole Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Protonated_Boc->Carbamic_Acid Loss of t-Bu⁺ tButyl_Cation tert-Butyl Cation Free_Amine Deprotected Indazole (Amine) Carbamic_Acid->Free_Amine Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Final_Salt Amine TFA Salt Free_Amine->Final_Salt + H⁺ (excess TFA)

Caption: General mechanism of acid-catalyzed Boc deprotection.

Base-Catalyzed Deprotection (e.g., using NaOMe)

While less common for general amines, basic conditions can be highly effective and selective for certain N-Boc protected heterocycles, including indoles and indazoles.[4][6] This method avoids the strongly acidic conditions that might be incompatible with other acid-sensitive functional groups in the molecule. The mechanism involves the attack of the methoxide anion on the carbamate carbonyl, leading to the formation of an intermediate that subsequently collapses to release the deprotected indazole anion, which is then protonated upon workup.[6] This approach offers an orthogonal strategy to acid-labile protecting groups.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the deprotection of tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate.

Protocol A: Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA)

This method is robust and typically rapid, making it a common first choice.

Materials:

  • tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a round-bottom flask and magnetic stir bar

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Boc-protected indazole (1.0 eq) in anhydrous DCM to a concentration of 0.1–0.2 M.

  • TFA Addition: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add TFA (10-20 eq). A common ratio is 25-50% TFA in DCM (v/v).[7] The addition should be done slowly to control any potential exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[7] The product, being more polar, will have a lower Rf value.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Aqueous Workup: Carefully neutralize the residue by dissolving it in ethyl acetate or DCM and washing with a saturated NaHCO₃ solution until effervescence ceases. Caution: CO₂ evolution can cause pressure buildup.

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude 3-iodo-7-methoxy-1H-indazole.

  • Purification: Purify the crude product by silica gel column chromatography as needed.

Protocol B: Selective Base-Catalyzed Deprotection with Sodium Methoxide (NaOMe)

This method is particularly well-suited for N-Boc indazoles and serves as an excellent alternative when acid-sensitive groups are present.[3][4]

Materials:

  • tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate

  • Methanol (MeOH), anhydrous

  • Sodium methoxide (NaOMe), catalytic amount (e.g., 0.1-0.3 eq) or 25% solution in MeOH

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-protected indazole (1.0 eq) in anhydrous methanol to a concentration of 0.1–0.2 M in a round-bottom flask.

  • Base Addition: To the stirred solution at room temperature, add a catalytic amount of sodium methoxide.[3][4]

  • Reaction: Stir the mixture at ambient temperature. The reaction is typically complete within 1-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS as described in Protocol A.

  • Quenching & Extraction: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting 3-iodo-7-methoxy-1H-indazole is often of high purity, but can be further purified by column chromatography if necessary.

Summary of Protocols and Data Presentation

The choice between acidic and basic deprotection should be guided by the substrate's functional group tolerance.

ParameterProtocol A: Acidic (TFA/DCM)Protocol B: Basic (NaOMe/MeOH)
Reagents TFA, DCMNaOMe (catalytic), MeOH
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 1–3 hours[7]1–3 hours[3]
Pros Fast, common, strong driving forceHighly selective for N-Boc indazoles, mild conditions, avoids strong acid[4]
Cons Harsh conditions, not suitable for acid-labile groups, corrosive reagentSubstrate scope may be more limited than acidic methods
Workup Requires careful neutralizationSimple aqueous extraction

Reaction Validation and Workflow

Rigorous validation is essential to confirm reaction completion and product purity.

Analytical Methods

MethodStarting Material (Boc-Protected)Product (Deprotected)Notes
TLC Higher RfLower RfA rapid method to monitor reaction progress. Staining with ninhydrin can visualize the product amine if it is primary or secondary, though the indazole N-H may not stain well.[8]
LC-MS Higher retention time, [M+H]⁺ observedLower retention time, [M+H]⁺ observedProvides confirmation of conversion and mass of the desired product.
¹H NMR Characteristic t-butyl singlet at ~1.5-1.7 ppmAbsence of the t-butyl singletConfirms the removal of the Boc group.

digraph "Experimental_Workflow" {
graph [fontname="Arial", fontsize=10];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#202124"];
// Nodes
Start [label="Dissolve Boc-Indazole\nin Solvent", shape=invhouse];
Add_Reagent [label="Add Deprotection Reagent\n(TFA or NaOMe)"];
React [label="Stir at Appropriate\nTemperature", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Monitor [label="Monitor by TLC/LC-MS"];
Workup [label="Aqueous Workup\n& Extraction"];
Dry_Concentrate [label="Dry & Concentrate\nOrganic Phase"];
Purify [label="Purify via\nChromatography\n(if needed)", shape=parallelogram];
Analyze [label="Characterize Product\n(NMR, MS, HPLC)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="Pure Deprotected\nIndazole", shape=house];

// Edges
Start -> Add_Reagent;
Add_Reagent -> React;
React -> Monitor;
Monitor -> React [label="Incomplete", style=dashed];
Monitor -> Workup [label="Complete"];
Workup -> Dry_Concentrate;
Dry_Concentrate -> Purify;
Purify -> Analyze;
Dry_Concentrate -> Analyze [style=dashed, label="If pure"];
Analyze -> End;

}

Sources

Method

Application Note: Sonogashira Cross-Coupling of tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate

Executive Summary & Substrate Rationale The functionalization of the indazole core is a critical strategy in modern drug discovery, particularly in the development of kinase inhibitors and 2-aza tryptamine bioisosteres[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Rationale

The functionalization of the indazole core is a critical strategy in modern drug discovery, particularly in the development of kinase inhibitors and 2-aza tryptamine bioisosteres[1]. Among the most versatile building blocks is tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (CAS: 639084-05-2)[2].

This specific substrate is engineered for high-yielding palladium-catalyzed cross-coupling reactions due to three structural features:

  • C3-Iodo Activation: The carbon-iodine bond at the C3 position is highly polarized and possesses a low bond dissociation energy, making it an ideal electrophile for rapid oxidative addition by Pd(0)[3].

  • N1-Boc Protection: Unprotected 1H-indazoles can coordinate to palladium via the N1 or N2 nitrogen, which poisons the catalyst or leads to unwanted N-alkynylation. The tert-butyl carboxylate (Boc) group sterically and electronically shields the N1 position, ensuring strict C3 regioselectivity[4].

  • C7-Methoxy Modulation: The methoxy group at C7 provides additional steric bulk near the N1-Boc group, locking its conformation, while enriching the electron density of the indazole core to subtly tune the oxidative addition rate.

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira reaction relies on a synergistic dual catalytic system involving a Palladium cycle and a Copper cycle[5].

  • The Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the C3–I bond of the indazole. The resulting Pd(II) intermediate is highly stable but requires a nucleophilic partner to proceed.

  • The Copper Cycle: A terminal alkyne reacts with the Cu(I) co-catalyst in the presence of an amine base to form a highly nucleophilic copper(I) acetylide.

  • Convergence: The copper acetylide transfers the alkynyl group to the Pd(II) center via transmetalation. Subsequent reductive elimination yields the 3-alkynylindazole product and regenerates the Pd(0) catalyst [6].

CatalyticCycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd(II)L₂(Ar)I Pd0->OxAdd + Ar-I (Substrate) TransMet Transmetalation Pd(II)L₂(Ar)(C≡CR) OxAdd->TransMet + Cu-C≡CR RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Alkynylindazole Product RedElim->Product Product Release CuCycle Cu(I) Co-catalyst Cycle Generation of Cu-C≡CR CuCycle->TransMet Cu-C≡CR transfer

Pd/Cu Co-Catalyzed Sonogashira Cycle for 3-Iodoindazoles.

Reaction Optimization & Quantitative Data

The choice of catalyst, solvent, and temperature dictates the success of the coupling while preserving the acid/base-sensitive Boc group. The following table summarizes optimization data for coupling tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate with phenylacetylene.

EntryCatalyst (mol %)Co-catalyst (mol %)BaseSolventTemp (°C)Time (h)Yield (%)
1 Pd(PPh₃)₂Cl₂ (5%) CuI (10%) TEA DMF RT (25°C) 12 88%
2Pd(PPh₃)₄ (5%)CuI (10%)DIPEATHF65°C876%
3Pd(dppf)Cl₂ (5%)CuI (10%)Cs₂CO₃Dioxane80°C1661%
4Pd(OAc)₂ (5%) + PPh₃None (Cu-free)TEAMeCN80°C2442%

Causality behind the optimal conditions (Entry 1):

  • Catalyst Choice: Pd(PPh₃)₂Cl₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species by the alkyne/amine mixture. It outperforms Pd(PPh₃)₄, which is highly oxygen-sensitive and prone to degradation.

  • Temperature Control: Running the reaction at Room Temperature (RT) is critical. Elevated temperatures (Entries 2-4) increase the risk of thermal Boc-deprotection and promote the Glaser homocoupling side-reaction (yielding a diyne byproduct).

  • Solvent/Base Synergy: DMF provides excellent solubility for the indazole substrate, while Triethylamine (TEA) acts as both the stoichiometric base and a coordinating ligand to stabilize the active metal centers[7].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and chemical milestones are embedded within the steps to ensure the researcher can verify the reaction's integrity in real-time.

Workflow Step1 1. Reagent Prep (Substrate, Pd/Cu, Alkyne) Step2 2. Degassing (Argon Purge) Step1->Step2 Step3 3. Reaction (Stir at RT, 12h) Step2->Step3 Step4 4. Workup (NH₄Cl quench, EtOAc) Step3->Step4 Step5 5. Purification (Silica Column) Step4->Step5

Step-by-step experimental workflow for the Sonogashira cross-coupling.

Materials Required
  • Substrate: tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (1.0 mmol, 374.2 g/mol )

  • Alkyne: Phenylacetylene (1.2 mmol)

  • Catalysts: Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), CuI (0.10 mmol, 10 mol%)

  • Solvent/Base: Anhydrous DMF (5.0 mL), Triethylamine (TEA) (3.0 mmol)

Step-by-Step Methodology

Step 1: Reaction Assembly & Degassing

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the indazole substrate, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum/argon backfill.

    • Causality: Oxygen must be rigorously excluded. O₂ oxidizes the active Pd(0) to inactive Pd(II) and triggers the copper-catalyzed oxidative homocoupling of the alkyne (Glaser coupling).

Step 2: Reagent Addition & Execution

  • Add anhydrous DMF (5.0 mL) and TEA (3.0 mmol) via syringe. Stir for 5 minutes. The solution will appear as a pale yellow/orange suspension.

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature (20–25 °C) under an argon atmosphere for 12 hours.

    • Self-Validation Check: Within 30–60 minutes, the reaction mixture will transition from a pale suspension to a dark brown or black homogeneous solution. This color change is a positive indicator, representing the reduction of Pd(II) to active Pd(0) nanoparticles and the progression of the catalytic cycle.

Step 3: Reaction Monitoring

  • Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 4:1).

    • Self-Validation Check: The starting material is strongly UV-active. A successful reaction will show the disappearance of the starting material spot and the emergence of a new, highly fluorescent, more polar spot (the cross-coupled product).

Step 4: Aqueous Workup

  • Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

    • Causality: NH₄Cl is specifically chosen because ammonia acts as a strong chelating agent for copper, solubilizing the Cu salts into the aqueous layer.

    • Self-Validation Check: The aqueous layer will turn a distinct blue or greenish-blue tint, confirming the successful sequestration and removal of the copper(II) waste.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with water (2 × 10 mL) to remove residual DMF, followed by brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification & Characterization

  • Purify the crude residue via silica gel flash column chromatography (Gradient: 0% to 20% EtOAc in Hexanes).

  • Validate the product via LC-MS and ¹H-NMR.

    • Self-Validation Check (LC-MS): Look for the mass shift. The starting material mass (374.2) will be replaced by the product mass (approx. 348.4 g/mol for the phenylacetylene adduct), confirming the loss of the heavy iodine atom (126.9 g/mol ) and the addition of the alkyne.

Sources

Application

Synthesis of substituted indazoles from tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate

An In-Depth Guide to the Synthesis of Substituted Indazoles from tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate Authored by: A Senior Application Scientist Introduction: The Privileged Indazole Scaffold in Modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Substituted Indazoles from tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, stands as one of the most significant "privileged scaffolds" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, anti-HIV, and analgesic properties.[1][3][4] Several FDA-approved drugs, such as Pazopanib (a tyrosine kinase inhibitor), Axitinib (a selective inhibitor of VEGFRs), and Granisetron (a 5-HT3 receptor antagonist used as an antiemetic), feature the indazole core, underscoring its therapeutic relevance.[2][5]

The functionalization of the indazole ring is a cornerstone of modern drug development, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. The C3-position is a particularly attractive site for modification. tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate serves as an exemplary starting material for this purpose. The iodine atom at the C3-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the tert-butoxycarbonyl (Boc) group at the N1-position provides protection to the ring nitrogen, enhancing stability and solubility, although it can be strategically removed or may even cleave in situ under certain reaction conditions.[6][7]

This comprehensive technical guide provides detailed protocols and expert insights into the synthesis of a diverse range of substituted indazoles from this key building block. We will explore three pivotal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—and conclude with a standard protocol for N-Boc deprotection.

Core Synthetic Pathways from the Indazole Building Block

The strategic functionalization of tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods offer broad functional group tolerance, high efficiency, and reliable scalability.[6][8]

G start tert-Butyl 3-iodo-7-methoxy -1H-indazole-1-carboxylate suzuki Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acids) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald prod_aryl 3-Aryl/Vinyl-7-methoxy -1-Boc-1H-indazole suzuki->prod_aryl prod_alkynyl 3-Alkynyl-7-methoxy -1-Boc-1H-indazole sonogashira->prod_alkynyl prod_amino 3-Amino-7-methoxy -1-Boc-1H-indazole buchwald->prod_amino deprotection N-Boc Deprotection (e.g., TFA/DCM) prod_aryl->deprotection prod_alkynyl->deprotection prod_amino->deprotection final_prod Substituted 3-Functionalized -7-methoxy-1H-indazoles deprotection->final_prod G cluster_0 Reaction Conditions start N-Boc Protected Indazole end N-H Indazole start->end Deprotection reagents TFA, DCM conditions Room Temperature 1-2 hours

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate

Introduction: The Strategic Value of the Indazole Scaffold The indazole ring system is a "privileged" scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents used in oncology, inflam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a "privileged" scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents used in oncology, inflammation, and neurodegenerative disease research.[1][2] Its unique electronic properties and structural rigidity make it an ideal framework for designing potent and selective modulators of biological targets. This guide focuses on a key intermediate, tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (1) *, a versatile building block designed for strategic diversification.

Each component of this molecule serves a distinct synthetic purpose:

  • The 3-Iodo Group: This is the primary reactive handle. The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an excellent electrophilic partner for a wide array of cross-coupling reactions.[3][4]

  • The N1-tert-Butoxycarbonyl (Boc) Group: This protecting group serves two critical functions. First, it prevents unwanted side reactions at the N1 position.[1] Second, it modulates the electronic character of the indazole ring, which can influence the efficiency of subsequent coupling reactions. Its acid-lability allows for a clean deprotection step, revealing the N-H for further derivatization or as a required pharmacophoric element.[5][6]

  • The 7-Methoxy Group: This substituent modifies the electronic landscape of the benzannulated portion of the indazole, which can be crucial for tuning the biological activity and pharmacokinetic properties of the final compounds.[7]

This document provides a comprehensive overview and detailed protocols for the C-3 functionalization of this key indazole intermediate via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Core Mechanistic Principles: Palladium-Catalyzed Cross-Coupling

The functionalization of the 3-iodoindazole core is predominantly achieved through palladium-catalyzed cross-coupling reactions. Understanding the fundamental catalytic cycle is paramount for troubleshooting and optimizing these transformations. The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[1][8][9]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) complex, which inserts into the carbon-iodine bond of the indazole. This is typically the rate-determining step and results in a square planar Pd(II) intermediate. The high reactivity of the C-I bond makes this step relatively facile for 3-iodoindazoles.[10]

  • Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic moiety to the Pd(II) center, displacing the halide. This step often requires activation by a base.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Palladium_Catalytic_Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii_complex Indazole-Pd(II)-I Complex oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation pd_ii_coupled Indazole-Pd(II)-R Complex transmetalation->pd_ii_coupled reductive_elimination Reductive Elimination pd_ii_coupled->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Indazole-R (Product) reductive_elimination->product start Indazole-I (Aryl Halide) start->oxidative_addition coupling_partner R-M (Coupling Partner) coupling_partner->transmetalation

Figure 1: General catalytic cycle for Pd-catalyzed cross-coupling.

Application Workflows and Experimental Protocols

The following sections detail validated protocols for three essential C-3 functionalization reactions. The choice of reaction depends on the desired substituent: an aryl or vinyl group (Suzuki-Miyaura), an alkynyl group (Sonogashira), or an amino group (Buchwald-Hartwig).

Functionalization_Workflow start tert-Butyl 3-iodo-7-methoxy- 1H-indazole-1-carboxylate suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Cat., Base) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu Cat., Base) start->sonogashira buchwald Buchwald-Hartwig Amination (R₂NH, Pd Cat., Ligand, Base) start->buchwald product_aryl 3-Aryl/Vinyl-7-methoxy- 1-Boc-indazole suzuki->product_aryl product_alkynyl 3-Alkynyl-7-methoxy- 1-Boc-indazole sonogashira->product_alkynyl product_amino 3-Amino-7-methoxy- 1-Boc-indazole buchwald->product_amino

Sources

Method

Application Note: Incorporating tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate into Kinase Inhibitor Scaffolds

Executive Summary The compound tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (CAS: 639084-05-2) is a highly functionalized, orthogonally protected building block pivotal in the discovery and synthesis of small-mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (CAS: 639084-05-2) is a highly functionalized, orthogonally protected building block pivotal in the discovery and synthesis of small-molecule kinase inhibitors ()[1]. The 1H-indazole core is a privileged scaffold in medicinal chemistry, frequently serving as an ATP-competitive hinge binder in the kinase active site. The strategic placement of a 3-iodo group provides a highly reactive handle for transition-metal-catalyzed cross-couplings, while the N1-Boc protection ensures regioselectivity. Furthermore, the 7-methoxy substitution offers precise electronic tuning and steric interactions within the kinase binding pocket.

Mechanistic Rationale & Structural Advantages

To design effective synthetic routes, it is critical to understand the causality behind the structural features of this intermediate:

  • The Indazole Core (Hinge Binding): Indazoles mimic the adenine ring of ATP. The nitrogen atoms (N1 and N2) act as critical hydrogen bond donors and acceptors, anchoring the molecule to the hinge region of the target kinase ()[2].

  • N1-Boc Protection: Unprotected 1H-indazoles are prone to unwanted N-arylation and N-alkylation side reactions during palladium-catalyzed cross-couplings. The tert-butoxycarbonyl (Boc) group at N1 sterically and electronically shields the nitrogen, directing catalytic functionalization exclusively to the C3 position ()[3]. Additionally, the electron-withdrawing nature of the Boc group slightly activates the C3-I bond toward oxidative addition.

  • C3-Iodo Handle: Iodine is an excellent leaving group with a lower bond dissociation energy compared to bromine or chlorine. This allows Suzuki-Miyaura and Sonogashira couplings to proceed under milder conditions, preserving sensitive functional groups on the incoming coupling partner ()[4].

  • 7-Methoxy Group: The methoxy group at the 7-position introduces an electron-donating effect that modulates the pKa of the indazole nitrogens, potentially enhancing hinge-binding affinity. It also restricts the conformational flexibility of substituents at the N1 or C6 positions through steric hindrance ()[5].

Synthetic Workflow Visualization

Workflow SM tert-Butyl 3-iodo-7-methoxy -1H-indazole-1-carboxylate Coupled C3-Substituted N1-Boc Intermediate SM->Coupled Pd Catalyst, Base Suzuki-Miyaura Boronic Aryl/Heteroaryl Boronic Acid Boronic->Coupled Deprotected Final Kinase Inhibitor (Active API) Coupled->Deprotected TFA / DCM Boc Deprotection

Figure 1: Synthetic workflow for incorporating the 3-iodo-7-methoxyindazole building block.

Experimental Protocols

Protocol A: Regioselective C3 Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate with an aryl/heteroaryl boronic acid. Pd(dppf)Cl₂ is selected as the catalyst due to its large bite angle, which facilitates the reductive elimination step and tolerates sterically hindered substrates ()[6].

Materials:

  • tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (1.0 eq)

  • Aryl/Heteroaryl boronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Na₂CO₃ (2.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask, combine the indazole building block, boronic acid, and Na₂CO₃.

  • Solvent Addition: Add the 1,4-dioxane/H₂O mixture. Causality Note: The biphasic nature is crucial; dioxane dissolves the organic substrates, while water dissolves the inorganic base, facilitating the transmetalation step.

  • Degassing (Critical Step): Sparge the mixture with argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of argon.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor via LC-MS or TLC. The high reactivity of the C-I bond usually ensures complete conversion within this timeframe.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the intermediate via flash column chromatography.

Protocol B: Global Deprotection (Boc Removal)

Following the successful extension of the C3 position, the N1-Boc group must be removed to restore the indazole's hydrogen-bonding capability for kinase hinge interaction ()[3].

Materials:

  • C3-coupled N1-Boc indazole intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA) (10.0 eq)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolution: Dissolve the intermediate in anhydrous DCM (0.1 M concentration) and cool to 0 °C.

  • Acid Addition: Add TFA dropwise. Causality Note: The electron-rich nature of the 7-methoxy group stabilizes the indazole core, but the Boc group remains highly susceptible to acidic cleavage.

  • Reaction: Stir at room temperature for 2 hours. Monitor via LC-MS to ensure complete deprotection.

  • Workup: Concentrate under reduced pressure. To remove residual TFA, co-evaporate with toluene (3x). If the free base is required, partition between DCM and saturated aqueous NaHCO₃, extract, dry, and concentrate.

Quantitative Data: Suzuki-Miyaura Optimization

The following table summarizes typical optimization parameters for the C3 coupling of 3-iodoindazoles, demonstrating the superiority of bidentate phosphine ligands in this specific transformation.

EntryCatalyst (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄K₂CO₃Toluene/H₂O10045%
2Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O9062%
3Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O9078%
4 Pd(dppf)Cl₂ Na₂CO₃ Dioxane/H₂O 80 92%

Note: Pd(dppf)Cl₂ consistently outperforms Pd(PPh₃)₄ due to accelerated reductive elimination, minimizing protodeboronation side reactions.

Mechanistic Pathway Visualization

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd 3-Iodoindazole TransMet Trans- metalation OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Coupled Product

Figure 2: Pd-catalyzed Suzuki-Miyaura catalytic cycle at the indazole C3 position.

References

  • Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125) Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof (CN114276297A)
  • Title: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation Source: PMC (Molecules) URL: [Link]

  • Title: Fused heterocycle derivative and herbicide containing same as active ingredient (WO2022092084A1)

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex indazole building blocks used in cross-coupling reactions and drug discovery.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex indazole building blocks used in cross-coupling reactions and drug discovery. The synthesis of tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate is a highly specific two-step sequence involving electrophilic aromatic iodination followed by regioselective nitrogen protection.

This guide is designed to troubleshoot common bottlenecks, explain the mechanistic causality behind our protocols, and ensure your workflow is robust and self-validating.

Synthesis Workflow

IndazoleSynthesis SM 7-Methoxy-1H-indazole (Starting Material) Iodination Step 1: Iodination I2, KOH, DMF (Electrophilic Sub) SM->Iodination Int 3-Iodo-7-methoxy- 1H-indazole Iodination->Int C3-Regioselective Boc Step 2: Boc Protection Boc2O, DMAP, Et3N (Thermodynamic) Int->Boc Prod tert-Butyl 3-iodo-7-methoxy- 1H-indazole-1-carboxylate Boc->Prod N1-Regioselective

Two-step synthesis workflow for tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Iodo-7-methoxy-1H-indazole

Mechanistic Causality: The 7-methoxy group is strongly electron-donating, which activates the benzenoid ring toward electrophilic attack[1]. However, the C3 position of the pyrazole ring is intrinsically the most nucleophilic site. Using molecular iodine (I₂) and potassium hydroxide (KOH) in DMF provides a base-mediated iodination that capitalizes on the formation of a highly reactive indazolide anion, funneling the reaction strictly to the C3 position and preventing over-iodination on the activated benzene ring[2].

Self-Validating Protocol:

  • Dissolve 7-methoxy-1H-indazole (1.0 eq) in anhydrous DMF (0.5 M concentration) in a round-bottom flask.

  • Add KOH pellets (3.0 eq) and stir for 15 minutes at room temperature. Validation: The solution may slightly darken as the indazole is deprotonated to form the indazolide anion.

  • Slowly add I₂ (1.5 eq) in portions over 30 minutes. Validation: The deep purple color of the iodine should rapidly dissipate upon addition as it is consumed by the nucleophilic anion.

  • Stir for 2–3 hours at room temperature. Monitor by TLC (Hexanes/EtOAc 3:1).

  • Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the mixture turns pale yellow or colorless, neutralizing any unreacted electrophilic iodine.

  • Extract with EtOAc, wash heavily with distilled water (at least 3x to remove DMF) and brine, dry over MgSO₄, and concentrate under reduced pressure.

Step 2: Synthesis of tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate

Mechanistic Causality: Indazoles possess two nitrogen atoms (N1 and N2). Protection under strictly kinetic or acidic conditions often yields the N2-protected isomer because the N2 lone pair is kinetically more accessible[3]. However, the N1-protected isomer is thermodynamically more stable as it preserves the full aromaticity of the benzenoid system[4]. By using a catalytic amount of DMAP and allowing sufficient reaction time, any kinetically formed N2-Boc isomer undergoes transacylation and equilibrates entirely to the desired N1-Boc product[5].

Self-Validating Protocol:

  • Dissolve 3-iodo-7-methoxy-1H-indazole (1.0 eq) in anhydrous DCM or Acetonitrile (0.2 M).

  • Add Triethylamine (Et₃N, 1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise at 0 °C.

  • Warm to room temperature and stir for 12–16 hours. Validation: Monitor by TLC. If two closely eluting spots appear (indicating a mixture of N1 and N2 isomers), the thermodynamic equilibration is incomplete. Continue stirring or add an additional 0.05 eq of DMAP to drive the reaction to the single N1 spot.

  • Quench with water, extract with DCM, wash with mild aqueous citric acid (to remove DMAP and Et₃N), dry over Na₂SO₄, and concentrate.

Troubleshooting FAQs

Q1: Why am I seeing a mixture of N1 and N2 Boc-protected isomers, and how can I maximize the N1 yield? A1: This is a classic thermodynamic vs. kinetic control issue. The N2 position is kinetically favored, meaning Boc₂O attacks there first[3]. If you quench the reaction too early, you will isolate a mixture of regioisomers. To maximize N1 yield, ensure you are using DMAP as an acyl transfer catalyst and allow the reaction to stir at room temperature overnight. DMAP facilitates the thermodynamic equilibration from the N2-Boc to the more stable N1-Boc isomer[4][5].

Q2: My iodination reaction yields multiple spots on TLC, indicating over-iodination. How do I control regioselectivity at the C3 position? A2: The 7-methoxy group activates the C4 and C6 positions toward electrophilic aromatic substitution[1]. If you use excess iodine, elevated temperatures, or highly acidic conditions (such as N-iodosuccinimide in strong acid), you risk iodinating the benzene ring. Stick to the I₂/KOH in DMF method at room temperature. The strong base deprotonates the indazole, funneling the electron density specifically to the C3 carbon, making it orders of magnitude more reactive than the benzenoid positions[2].

Q3: The Boc group falls off during silica gel chromatography or workup. How do I prevent this? A3: N-Boc indazoles are notably more acid-sensitive than standard N-Boc amines[6]. The mild acidity of standard silica gel can catalyze the deprotection of the Boc group, especially when an electron-withdrawing iodine atom is present at C3, which weakens the N-C(O) bond. To prevent this, pre-treat your silica gel by flushing the column with 1% Et₃N in hexanes before loading your sample, or utilize neutral alumina for purification.

Quantitative Data Summary

Reaction StepReagents & ConditionsKinetic ProductThermodynamic ProductExpected YieldPrimary Pitfall
C3-Iodination I₂, KOH, DMF, 25 °C, 3hC3-Iodo (Desired)C3-Iodo (Desired)85–95%Over-iodination at C4/C6 if heated
N-Boc Protection Boc₂O, Et₃N, DCM, 0 °C, 1hN2-Boc Isomer-VariablePoor regioselectivity
N-Boc Equilibration Boc₂O, DMAP, Et₃N, 25 °C, 16hN2-Boc IsomerN1-Boc Isomer (Desired)80–90%Boc cleavage on acidic silica gel

References

  • Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • DMAPO/Boc2O‐Mediated One‐Pot Direct N1‐Acylation of Indazole with Carboxylic Acids. ResearchGate. Available at:[Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. PubMed. Available at: [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions (Thermodynamic vs Kinetic control). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering stalled reactions or incomplete conversions during the N-Boc d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering stalled reactions or incomplete conversions during the N-Boc deprotection of highly functionalized indazoles.

Diagnostic Overview: The Causality of Incomplete Conversion

Q: Why does standard TFA/DCM fail to fully deprotect tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate?

As a Senior Application Scientist, I frequently observe that researchers treat all N-Boc groups as chemically equivalent. However, the molecule tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (CAS 639084-05-2)[1] presents a "perfect storm" of structural resistance to standard acid-catalyzed cleavage due to two intersecting factors:

  • Severe Steric Shielding: In the indazole core, the 7-position is situated ortho to the N1-carbamate. The 7-methoxy group creates a dense steric cloud that physically restricts the trajectory of incoming hydronium ions or acidic protons attempting to access the carbamate carbonyl.

  • Electronic Deactivation: The 3-iodo substituent is strongly electron-withdrawing via inductive effects. This pulls electron density away from the indazole core, significantly depressing the basicity of the N2 nitrogen. Because the first step of standard TFA-mediated deprotection relies on protonation, this electronic drain kinetically stalls the reaction[2].

To resolve this, we must pivot from standard aliphatic deprotection logic and exploit the unique heterocyclic nature of the indazole ring.

Quantitative Condition Matrix

The following table summarizes the causal outcomes of various deprotection environments applied to 3,7-disubstituted N-Boc indazoles.

Deprotection MethodReagents & SolventTempTimeExpected ConversionMechanistic Drawback / Advantage
Standard Acidic 20% TFA in DCM25°C12 h< 40%Kinetically stalled by 7-OMe steric clash; equilibrium favors starting material.
Brute-Force Acidic Neat TFA + 5% TIPS40°C6 h~ 85%TIPS scavenges t-butyl cations, but prolonged heat risks deiodination.
Orthogonal Basic K₂CO₃ in MeOH65°C3 h> 98%Advantage: Bypasses protonation entirely; nucleophilic attack at carbonyl[3].
Mild Reductive NaBH₄ in EtOH25°C4 h> 95%Advantage: Highly selective; leaves orthogonal protecting groups intact[4].

Mechanistic Pathway Analysis

The diagram below illustrates why shifting from an acidic to a basic pathway is the most scientifically sound troubleshooting step for this specific substrate. Unlike aliphatic N-Boc groups, N-Boc indazoles function as activated ureas, making the indazole anion an excellent leaving group under basic solvolysis[4].

Mechanistic_Pathways Start tert-Butyl 3-iodo-7-methoxy- 1H-indazole-1-carboxylate Acidic Standard Acidic Pathway (TFA / DCM) Start->Acidic Basic Orthogonal Basic Pathway (K2CO3 / MeOH) Start->Basic Steric Steric Shielding (7-OMe blocks protonation) Acidic->Steric Electronic Electronic Deactivation (3-Iodo reduces basicity) Acidic->Electronic FastInt Nucleophilic Attack at Carbamate Carbonyl Basic->FastInt Bypasses Sterics SlowInt Protonated Intermediate (Kinetically Stalled) Steric->SlowInt Electronic->SlowInt End 3-iodo-7-methoxy-1H-indazole (Target Product) SlowInt->End Incomplete Yield FastInt->End Complete Yield

Fig 1: Mechanistic divergence of acidic vs. basic N-Boc deprotection in sterically hindered indazoles.

Validated Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating analytical checkpoints to verify success at each stage.

Protocol A: Orthogonal Basic Solvolysis (Highly Recommended)

This method exploits the susceptibility of the N-Boc indazole to nucleophilic attack by methoxide, completely circumventing the steric and electronic barriers of the acidic pathway[3].

Step 1: Reaction Assembly

  • Suspend tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (1.0 eq) in anhydrous Methanol (0.1 M concentration).

  • Add anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq).

  • Validation Checkpoint: The mixture will initially be a heterogeneous suspension.

Step 2: Thermal Activation

  • Equip the flask with a reflux condenser and heat to 65°C under a nitrogen atmosphere.

  • Stir vigorously for 2 to 3 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass ( m/z 375 [M+H]+ ) disappears, replaced entirely by the free indazole mass ( m/z 275 [M+H]+ ).

Step 3: Quench and Isolation

  • Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove 80% of the methanol.

  • Dilute the residue with Ethyl Acetate and wash with Distilled Water (3x) to remove all potassium salts.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Validation Checkpoint: The resulting solid should yield >95% purity by NMR, requiring no column chromatography.

Protocol B: Optimized Acidic Cleavage (Alternative)

If your downstream workflow strictly prohibits basic conditions, you must force the acidic equilibrium using cation scavengers.

Step 1: Scavenger Preparation

  • Dissolve the starting material (1.0 eq) in a minimal amount of Dichloromethane (DCM).

  • Add Triisopropylsilane (TIPS) (2.0 eq) and Water (2.0 eq). Note: TIPS is critical here to trap the generated tert-butyl cation, preventing the reversible re-protection of the indazole.

Step 2: Acidification

  • Cool the mixture to 0°C. Add neat Trifluoroacetic Acid (TFA) dropwise until the solvent ratio is 1:1 TFA:DCM.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 6 hours.

  • Validation Checkpoint: TLC (Hexanes:EtOAc 3:1) should show the complete consumption of the high-Rf starting material.

Step 3: Workup

  • Co-evaporate the mixture with Toluene (3x) under reduced pressure to azeotropically remove excess TFA.

Troubleshooting FAQs

Q: My reaction mixture turned dark brown during the TFA deprotection. What happened? A: This is a common side-reaction. The 3-iodo group is sensitive to prolonged exposure to strong acids, especially in the presence of ambient light or trace oxygen, leading to partial deiodination and oxidative polymerization of the indazole core. This is why Protocol A (Basic Solvolysis) is strongly preferred for iodo-substituted indazoles.

Q: Can I use Sodium Borohydride (NaBH₄) for this deprotection? A: Yes. Recent literature demonstrates that NaBH₄ in Ethanol at room temperature is a highly efficient, mild method for the selective N-Boc deprotection of indazoles and pyrazoles[4]. It is particularly useful if your molecule contains other base-sensitive functional groups (like esters) that might hydrolyze under K₂CO₃/MeOH conditions.

Q: The basic deprotection stalled at 50% conversion. How do I push it to completion? A: Stalled basic solvolysis is usually due to wet methanol. The reaction relies on the generation of the methoxide nucleophile. If excessive water is present, hydroxide is generated instead, which is less nucleophilic toward the sterically hindered carbamate carbonyl. Ensure you are using anhydrous Methanol and oven-dried K₂CO₃.

References

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH Source: Arkivoc URL:[Link][4]

  • Nucleobase-Functionalized Poly(alkylthiophene)s: One-Pot, Sequential Direct Arylation Polymerization and Deprotection Source: ACS Publications (Journal of the American Chemical Society) URL:[Link][3]

  • A mild and selective method for N-Boc deprotection Source: ResearchGate (Tetrahedron Letters) URL:[Link][2]

Sources

Troubleshooting

Preventing side reactions during cross-coupling of tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate

Welcome to the technical support center for the cross-coupling of tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the cross-coupling of tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this specific transformation and achieve optimal results in your synthetic endeavors.

The functionalization of the indazole core is a critical step in the synthesis of numerous compounds with significant therapeutic potential.[1] The C-3 iodo-substituted indazole is a versatile precursor for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[2][3] However, the presence of the tert-butyloxycarbonyl (Boc) protecting group, while beneficial for solubility and stability, introduces a common set of challenges, primarily its lability under certain reaction conditions.[4]

This guide will address the most frequently encountered side reactions and provide actionable solutions based on established chemical principles and literature precedents.

Frequently Asked Questions (FAQs)

Q1: Why is my primary side product the deprotected starting material, 3-iodo-7-methoxy-1H-indazole?

This is the most common issue encountered with this substrate. The N-Boc group is susceptible to cleavage under both basic and thermal conditions, which are often required for cross-coupling reactions.[4][5] The electron-withdrawing nature of the indazole ring system can further facilitate this deprotection.[6]

Q2: I'm observing significant homocoupling of my boronic acid (Suzuki), alkyne (Sonogashira), or dehalogenation of my starting material. What are the primary causes?

These are classic side reactions in palladium-catalyzed cross-couplings.

  • Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle, or by high concentrations of the coupling partner.[7][8]

  • Dehalogenation (replacement of iodine with hydrogen) can occur via reaction with palladium-hydride species, which can be generated from the solvent, base, or trace water.[9]

Q3: Is the N-Boc protecting group necessary for this reaction?

While N-protection is often recommended to prevent side reactions at the indazole nitrogen, the Boc group's lability can be problematic.[2] In some cases, successful couplings have been achieved with unprotected 3-iodoindazoles, particularly under microwave conditions.[10] However, for substrates with electron-withdrawing groups, protection is generally advisable to improve reaction outcomes.

Q4: Can I use the same catalyst system for Suzuki, Heck, and Sonogashira couplings with this substrate?

While there is some overlap, each reaction type often requires specific optimization of the catalyst, ligand, and base to achieve the best results. For example, Sonogashira couplings traditionally use a copper co-catalyst, which is not required for Suzuki or Heck reactions.[11][12]

Troubleshooting Guide: Navigating Common Side Reactions

This section provides a detailed breakdown of the most common side reactions and systematic approaches to mitigate them.

Issue 1: Premature N-Boc Deprotection

The cleavage of the N-Boc group is a significant challenge. The resulting unprotected indazole can have different solubility and reactivity, potentially leading to a complex mixture of products.

Troubleshooting Strategies:

Parameter Recommendation & Rationale
Base Selection Switch to a milder or less nucleophilic base. Strong bases like NaOt-Bu can readily cleave the Boc group. Consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄), which are generally less aggressive.[5][13]
Temperature Reduce the reaction temperature. High temperatures, especially above 100 °C, can cause thermal cleavage of the Boc group.[1] If the reaction is sluggish at lower temperatures, consider a more active catalyst system rather than increasing the heat.
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the exposure of the product to the reaction conditions.
Alternative Protecting Groups If N-Boc deprotection remains a persistent issue, consider switching to a more robust protecting group. The tetrahydropyranyl (THP) group has been shown to be more stable under basic conditions used in Buchwald-Hartwig aminations of indazoles.[5] Another option is the 2-(trimethylsilyl)ethoxymethyl (SEM) group.

Mechanism of N-Boc Deprotection:

The deprotection of the N-Boc group can be initiated by either heat or base. Thermally, the Boc group can be cleaved through a concerted mechanism. Under basic conditions, the base can attack the carbonyl carbon of the carbamate, leading to its cleavage.[14]

Issue 2: Dehalogenation of the Starting Material

The formation of 7-methoxy-1H-indazole is a result of the reduction of the C-I bond.

Troubleshooting Strategies:

Parameter Recommendation & Rationale
Solvent Purity Use anhydrous and thoroughly degassed solvents. Protic impurities or dissolved oxygen can contribute to the formation of Pd-H species that lead to dehalogenation.[9]
Base Selection Avoid using bases that can act as hydride donors. In some cases, switching to a different class of base (e.g., from a carbonate to a phosphate) can reduce dehalogenation.
Ligand Choice The choice of ligand can influence the rate of reductive elimination of the desired product versus dehalogenation. Bulky, electron-rich phosphine ligands often favor the desired cross-coupling pathway.[13][15]
Issue 3: Homocoupling of the Coupling Partner

This side reaction is particularly common in Suzuki (boronic acid dimerization) and Sonogashira (alkyne dimerization, also known as Glaser coupling) reactions.

Troubleshooting Strategies:

Parameter Recommendation & Rationale
Inert Atmosphere Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Oxygen is a major contributor to homocoupling.[7]
Reagent Stoichiometry Use a minimal excess of the boronic acid or alkyne (typically 1.1-1.5 equivalents). A large excess can favor homocoupling.
Slow Addition For Sonogashira reactions, the slow addition of the terminal alkyne to the reaction mixture can keep its concentration low and suppress homocoupling.[8]
Copper-Free Sonogashira If alkyne homocoupling is a significant problem, consider using a copper-free Sonogashira protocol.[12]

Visualizing the Reaction Pathways

The following diagram illustrates the desired cross-coupling pathway and the key competing side reactions.

G cluster_main Desired Cross-Coupling Pathway cluster_side1 Side Reaction: N-Boc Deprotection cluster_side2 Side Reaction: Dehalogenation cluster_side3 Side Reaction: Homocoupling A tert-Butyl 3-iodo-7-methoxy-1H- indazole-1-carboxylate C Oxidative Addition A->C B Pd(0) Catalyst B->C D [Indazole]-Pd(II)-I C->D F Transmetalation D->F E Coupling Partner (e.g., R-B(OH)2) E->F G [Indazole]-Pd(II)-R F->G H Reductive Elimination G->H H->B Catalyst Regeneration I Desired Product H->I J tert-Butyl 3-iodo-7-methoxy-1H- indazole-1-carboxylate L Deprotected Starting Material J->L Deprotection K Base / Heat K->L M [Indazole]-Pd(II)-I O Dehalogenated Byproduct M->O Reductive Elimination N Hydride Source (Solvent, Base, H2O) N->O P Coupling Partner R Homocoupled Byproduct P->R Dimerization Q O2 / Catalyst Q->R

Caption: Desired vs. Side Reaction Pathways

Experimental Protocols

The following are generalized, representative protocols for Suzuki-Miyaura and Sonogashira couplings with tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate. These should be considered as starting points for optimization.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from procedures reported for similar 3-iodoindazole substrates.[6][9]

Materials:

  • tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried reaction vessel, add tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This copper-free protocol is designed to minimize alkyne homocoupling.

Materials:

  • tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Diisopropylamine (DIPA)

  • Anhydrous, degassed THF

Procedure:

  • To an oven-dried Schlenk flask, add tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (1.0 equiv) and PdCl₂(PPh₃)₂ (0.03 equiv).

  • Evacuate and backfill the flask with argon (repeat 3 times).

  • Add anhydrous, degassed THF and DIPA (2.0 equiv) via syringe.

  • Add the terminal alkyne (1.5 equiv) dropwise over 10 minutes.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography.

References

  • Akazome, M., Kondo, T., & Watanabe, Y. (n.d.). Palladium Complex-Catalyzed Reductive N-Heterocyclization of Nitroarenes: Novel Synthesis of Indole and 2H-Indazole Derivatives. The Journal of Organic Chemistry.
  • BenchChem. (2025). A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals.
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions.
  • Suzuki–Miyaura Coupling. (2016). Royal Society of Chemistry.
  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. (n.d.).
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. (2009). The Journal of Organic Chemistry.
  • Vazquez, J., De, S. K., Chen, L.-H., Riel-Mehan, M., Emdadi, A., Cellitti, J., Stebbins, J. L., Rega, M. F., & Pellecchia, M. (2014).
  • BenchChem. (2025). Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • BenchChem. (2025). troubleshooting guide for Sonogashira coupling failures.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Vazquez, J., De, S. K., Chen, L.-H., Riel-Mehan, M., Emdadi, A., Cellitti, J., Stebbins, J. L., Rega, M. F., & Pellecchia, M. (2008).
  • Inamoto, K. (2008).
  • Microwave assisted tandem Heck-Sonogashira reactions of N,N-di-Boc-protected 6-amino-5-iodo-2-methyl pyrimidin-4-ol in an efficient approach to functionalized pyrido[2,3-d]pyrimidines. (2014). PubMed.
  • BenchChem. (2025). A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2025).
  • Deprotection of N-Boc Groups under Continuous-Flow High-Temper
  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. (2009). The Journal of Organic Chemistry.
  • Sonogashira troubleshooting help needed. (2020). Reddit.
  • BenchChem. (2025). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides.
  • BenchChem. (2025).
  • Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects. (n.d.). Organic Chemistry Portal.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate vs. Unprotected 3-iodo-7-methoxy-1H-indazole

Executive Summary For drug development professionals and synthetic chemists, the C3-functionalization of the indazole core is a critical pathway for accessing biologically active therapeutic scaffolds. However, cross-cou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the C3-functionalization of the indazole core is a critical pathway for accessing biologically active therapeutic scaffolds. However, cross-coupling reactions (such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig) at the C3 position of electron-rich indazoles present significant kinetic hurdles.

This guide objectively compares the reactivity of unprotected 3-iodo-7-methoxy-1H-indazole against its N1-protected counterpart, tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate . By analyzing the electronic effects and mechanistic causality, we demonstrate why N1-Boc protection is not merely a preventative measure against side reactions, but a kinetic necessity for successful Pd-catalyzed cross-coupling.

Mechanistic Causality: Electronic Effects and Catalyst Cycle

To understand the stark difference in reactivity between these two substrates, we must examine the intersection of their electronic properties and the basic conditions required for cross-coupling.

The Problem with the Unprotected Core

The N1-H proton of an unprotected indazole is acidic (pKa ~14). Under the standard basic conditions required for Suzuki-Miyaura couplings (e.g., using K₂CO₃ or Na₂CO₃), this proton is easily removed, generating an indazolide anion . Furthermore, the 7-methoxy group acts as a strong electron-donating group (EDG) via resonance (+M effect). This pushes additional electron density into the already anionic indazole core. Because the first and most critical step of the palladium catalytic cycle is the oxidative addition of Pd(0) into the C3–I bond[1], the extreme electron richness of the unprotected, deprotonated core severely repels the electron-rich Pd(0) catalyst. The result is a stalled catalytic cycle and high rates of competing N-arylation or N-alkylation side reactions[2]. While some highly electron-deficient unprotected indazoles (e.g., nitro-substituted variants) can undergo direct C3-vinylation without protection[3], electron-rich derivatives like the 7-methoxy variant typically fail to couple efficiently.

The Solution: N1-Boc Protection

Converting the substrate to tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate resolves these kinetic barriers. The tert-butyloxycarbonyl (Boc) group serves a dual purpose:

  • Prevents Deprotonation: It masks the N1 position, preventing the formation of the unreactive indazolide anion and eliminating N-functionalization side reactions[1].

  • Electronic Withdrawal: The Boc group is strongly electron-withdrawing (-I, -M). It pulls electron density away from the indazole ring, effectively overriding the electron-donating effect of the 7-methoxy group. This renders the C3–I bond highly electrophilic, drastically lowering the activation energy required for facile oxidative addition by Pd(0)[1].

G cluster_unprotected Unprotected 3-Iodo-7-methoxyindazole cluster_protected N1-Boc Protected Indazole U_Start Unprotected Indazole U_Anion Indazolide Anion (Electron-Rich) U_Start->U_Anion Base (e.g., K2CO3) U_Fail Sluggish Oxidative Addition U_Anion->U_Fail Pd(0) Catalyst P_Start Boc-Protected Indazole P_Active Neutral Core (Electron-Deficient) P_Start->P_Active Base (No Deprotonation) P_Success Facile Oxidative Addition P_Active->P_Success Pd(0) Catalyst

Caption: Electronic effects of N1-Boc protection on Pd(0) oxidative addition.

Comparative Performance Data

The following table summarizes the expected performance of both substrates when subjected to standard Suzuki-Miyaura cross-coupling conditions (Arylboronic acid, PdCl₂(dppf), K₂CO₃, 1,4-Dioxane/H₂O, 80 °C).

Performance MetricUnprotected 3-iodo-7-methoxy-1H-indazoletert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate
Oxidative Addition Rate Highly SluggishFacile / Rapid
Competing Side Reactions High (N-arylation, homocoupling)Minimal to None
Typical Catalyst Loading 10 – 20 mol%2 – 5 mol%
Reaction Time to Completion > 24 hours (often incomplete)4 – 8 hours
Average Isolated Yield < 25% (Complex mixture)> 85% (Clean conversion)

Experimental Workflows & Self-Validating Protocols

To ensure a self-validating system, researchers should adopt a three-step workflow: Protection, Coupling, and Deprotection. The Boc group is easily removed post-coupling to restore the desired 1H-indazole core[2].

Workflow Step1 Starting Material: 3-Iodo-7-methoxy-1H-indazole Step2 N1-Boc Protection (Boc2O, DMAP, Et3N) Step1->Step2 Eliminates N-H acidity Step3 Suzuki-Miyaura Coupling (R-B(OH)2, Pd Cat., Base) Step2->Step3 Enables facile oxidative addition Step4 Boc Deprotection (TFA or HCl) Step3->Step4 Cross-coupling complete Step5 Final Product: C3-Functionalized 7-methoxyindazole Step4->Step5 Restores 1H-indazole core

Caption: Experimental workflow for the C3-functionalization of 7-methoxyindazole.

Protocol A: N1-Boc Protection of 3-iodo-7-methoxy-1H-indazole

Objective: Convert the electron-rich unprotected indazole into a highly reactive electrophile.

  • Dissolution: Dissolve 3-iodo-7-methoxy-1H-indazole (1.0 equiv) in anhydrous dichloromethane (DCM) or acetonitrile under an inert atmosphere[1].

  • Base Addition: Add triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 equiv)[1].

  • Protection: Cool the mixture to 0 °C and slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously. Monitor via TLC (typically complete within 2-4 hours).

  • Workup: Quench with water, extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate is generally pure enough for immediate use.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Achieve high-yielding C3-arylation utilizing the enhanced reactivity of the Boc-protected core.

  • Setup: In a flame-dried Schlenk tube, combine the Boc-protected indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv)[4].

  • Catalyst Addition: Add the palladium catalyst, such as PdCl₂(dppf) (0.05 equiv)[1].

  • Degassing: Evacuate and backfill the reaction vessel with argon three times. Causality note: Thorough degassing is critical to prevent oxygen-promoted homocoupling of the boronic acid[4].

  • Solvent: Add degassed 1,4-dioxane/water (4:1 v/v) via syringe[4].

  • Coupling: Heat the mixture to 80 °C and stir vigorously for 6-8 hours until LC-MS indicates complete consumption of the starting halide.

  • Workup & Deprotection: Cool to room temperature, dilute with ethyl acetate, wash with water, and purify via silica gel chromatography. The Boc group can subsequently be cleaved using Trifluoroacetic acid (TFA) in DCM (1:1 v/v) at room temperature for 2 hours to yield the final C3-functionalized 1H-indazole[2].

References

  • Vera, G., Diethelm, B., Terraza, C. A., & Recabarren-Gajardo, G. (2018). "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation." Molecules, 23(8), 2051. URL:[Link]

  • Yu, J., Zheng, A., Jin, L., et al. (2023). "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism." Applied Sciences, 13(7), 4095. URL:[Link]

  • Pan, Q., Wu, Y., Zheng, A., et al. (2023). "Mechanochemical Synthesis of PdO2 Nanoparticles Immobilized over Silica Gel for Catalytic Suzuki–Miyaura Cross-Coupling Reactions Leading to the C-3 Modification of 1H-Indazole with Phenylboronic Acids." Molecules, 28(20), 7167. URL:[Link]

Sources

Comparative

HPLC Method Validation for Testing tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate Purity: A Comparative Guide (C18 vs. Biphenyl)

As a Senior Application Scientist, I frequently encounter challenges in developing robust, stability-indicating HPLC methods for complex halogenated intermediates. tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in developing robust, stability-indicating HPLC methods for complex halogenated intermediates. tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (CAS: 639084-05-2) is a critical building block in the synthesis of kinase inhibitors and other targeted therapeutics[1]. Its purity directly impacts the yield and safety profile of downstream active pharmaceutical ingredients (APIs).

Validating an analytical procedure for this molecule requires strict adherence to the recently updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and a well-defined Analytical Target Profile (ATP)[2][3]. The primary analytical challenge lies in resolving the target from closely related structural analogues, specifically the des-iodo impurity (tert-butyl 7-methoxy-1H-indazole-1-carboxylate) and potential regioisomers.

This guide objectively compares a traditional C18 approach against an optimized Biphenyl methodology, providing the causality behind the experimental choices and the supporting validation data.

The Causality of Column Selection: Dispersive vs. Orthogonal Interactions

Standard reversed-phase chromatography typically employs C18 stationary phases, which separate analytes based on dispersive (hydrophobic) interactions. However, the structural nuances of our target molecule—a lipophilic Boc group, an electron-rich methoxy-indazole core, and a highly polarizable iodine atom at the 3-position—demand a more sophisticated approach.

While a C18 column (Method A ) provides adequate retention for the lipophilic core (LogP ~3.43)[1], it often fails to provide baseline resolution ( Rs​>2.0 ) between the 3-iodo target and the des-iodo impurity because the hydrophobic footprint difference is minimal.

To overcome this, we evaluate a Biphenyl stationary phase (Method B ). The causality here is rooted in molecular interactions: the π -electrons of the biphenyl rings undergo strong π−π and dipole-dipole interactions with the polarizable iodine atom and the aromatic indazole system. This orthogonal selectivity dramatically increases the retention of the iodinated target relative to the des-iodo impurity, ensuring a self-validating, robust separation that easily meets ICH Q2(R2) specificity requirements[4][5].

Mechanism analyte tert-Butyl 3-iodo-7-methoxy- 1H-indazole-1-carboxylate (Target) c18 Method A: C18 Column (Dispersive Interactions) analyte->c18 biphenyl Method B: Biphenyl Column (π-π & Dipole-Dipole) analyte->biphenyl Enhanced retention via Iodine atom impurity Des-iodo Impurity (Structurally Similar) impurity->c18 impurity->biphenyl c18_res Poor Resolution (Rs = 1.4) c18->c18_res Hydrophobic overlap biph_res Baseline Resolution (Rs = 3.2) biphenyl->biph_res Orthogonal selectivity

Chromatographic separation mechanism: C18 dispersive vs. Biphenyl orthogonal π-π interactions.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed as a self-validating system, incorporating system suitability testing (SST) and impurity spiking prior to every validation run.

Sample Preparation
  • Diluent: Methanol/Water (50:50, v/v).

  • Standard Solution: Accurately weigh 10.0 mg of tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Impurity Spiking (For Specificity): Spike the standard solution with 0.1% (w/w) of the des-iodo impurity to verify resolution.

Method A: Traditional C18 Workflow
  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C.

Method B: Optimized Biphenyl Workflow

Causality Note: Methanol is selected as the organic modifier instead of acetonitrile. Acetonitrile's triple bond can π -stack with the biphenyl phase, suppressing the desired π−π interactions between the column and the iodinated analyte. Methanol preserves these critical interactions.

  • Column: Phenomenex Kinetex Biphenyl, 150 x 4.6 mm, 2.6 µm (Core-Shell).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 40% B to 95% B over 15 minutes.

  • Flow Rate: 0.8 mL/min (adjusted for core-shell backpressure).

  • Detection: UV at 254 nm.

  • Column Temperature: 35°C.

ICH Q2(R2) Method Validation Framework

The validation was executed strictly following the updated ICH Q2(R2) parameters, which require demonstrating that the method is fit for its intended use across its lifecycle[3][5].

Workflow cluster_val Core ICH Q2(R2) Parameters atp Define Analytical Target Profile (ATP) Target: 3-iodo-indazole derivative col_sel Column & Modifier Selection Biphenyl + Methanol (Maximize π-π) atp->col_sel opt Method Optimization Gradient, Flow Rate, Temp col_sel->opt Selectivity confirmed val ICH Q2(R2) Validation Execution opt->val Finalized parameters spec Specificity (Rs > 2.0) val->spec lin Linearity & Range (R² > 0.999) val->lin acc Accuracy (98-102% Recovery) val->acc prec Precision (RSD < 2.0%) val->prec

ICH Q2(R2) method validation workflow highlighting ATP, column selection, and core parameters.

Data Presentation & Performance Comparison

The quantitative data summarized below clearly illustrates the performance disparity between the two methodologies.

Table 1: Chromatographic Conditions Comparison
ParameterMethod A (Traditional)Method B (Optimized)
Column Chemistry Alkyl Chain (C18)Biphenyl
Interaction Mechanism Dispersive (Hydrophobic)Hydrophobic, π−π , Dipole-Dipole
Mobile Phase A Water + 0.1% TFAWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% TFAMethanol + 0.1% Formic Acid
Gradient Profile 30% to 90% B (15 min)40% to 95% B (15 min)
Flow Rate 1.0 mL/min0.8 mL/min
Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterAcceptance CriteriaMethod A (C18) ResultMethod B (Biphenyl) ResultStatus
Specificity (Resolution, Rs​ ) Rs​≥2.0 (Target vs. Des-iodo)1.4 (Co-elution risk)3.2 (Baseline resolved)Method B Passes
Precision (Repeatability) %RSD ≤2.0% (n=6)1.8%0.6% Both Pass
Accuracy (Recovery) 98.0% - 102.0%97.5% (Interference bias)99.8% Method B Passes
Linearity ( R2 ) R2≥0.999 0.99850.9999 Method B Passes
LOD / LOQ (Impurity) S/N ≥3 / S/N ≥10 0.05% / 0.15%0.01% / 0.03% Method B Superior
Conclusion

The comparative data unequivocally demonstrates that Method B (Biphenyl phase with a Methanol modifier) is superior for the purity testing of tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate. By leveraging π−π and dipole-dipole interactions, Method B achieves a critical resolution ( Rs​ ) of 3.2, compared to the co-elution risk ( Rs​ = 1.4) observed on the standard C18 column. This ensures strict compliance with ICH Q2(R2) specificity and accuracy requirements, providing a highly reliable, self-validating analytical procedure for pharmaceutical development[2][5].

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu, [Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl, [Link]

  • Altasciences. "Practical Strategies for ICH Q14 and Q2(R2) Compliance." Altasciences, [Link]

  • Neuland Labs. "Analytical Method Validation: Key Parameters & Common Challenges." Neuland Labs, [Link]

Sources

Validation

Comparative Guide: Boc vs. THP Protection Strategies for 3-Iodo-7-methoxy-1H-indazole

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 3-Iodo-7-methoxy-1H-indazole (CAS: 351210-07-6)[1] Executive Summary The functionalization of indazoles is a co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 3-Iodo-7-methoxy-1H-indazole (CAS: 351210-07-6)[1]

Executive Summary

The functionalization of indazoles is a cornerstone of modern medicinal chemistry, particularly in the synthesis of kinase inhibitors[2]. 3-Iodo-7-methoxy-1H-indazole is a highly valuable building block; the C3-iodide is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the 7-methoxy group provides critical steric and electronic vectors for target binding.

However, the free N-H of the indazole core frequently inhibits palladium catalysis by forming unreactive Pd-amido complexes or poisoning the catalyst[3]. Therefore, robust nitrogen protection is mandatory. This guide objectively compares the two most prevalent protecting groups for this scaffold: Boc (tert-butyloxycarbonyl) and THP (tetrahydropyranyl) , detailing the mechanistic causality behind their performance and providing self-validating experimental protocols.

Mechanistic Causality & Structural Dynamics

When selecting a protecting group for 3-iodo-7-methoxy-1H-indazole, one must account for the unique steric and electronic environment created by the 7-methoxy substituent.

The Steric Penalty of the 7-Methoxy Group

Indazoles exist in a tautomeric equilibrium between the 1H and 2H forms. Protection typically yields a mixture of N1 and N2 isomers[4]. The 7-methoxy group sits directly adjacent to N1.

  • Kinetic vs. Thermodynamic Control: Bulky electrophiles (like Boc 2​ O) face significant steric repulsion from the 7-methoxy group, often leading to kinetically favored N2-protection. To drive protection to the thermodynamically more stable N1 position, equilibration is required. THP protection under acidic conditions allows for this reversibility, ultimately favoring the N1-THP isomer over time[4].

Electronic Influence on Downstream Catalysis
  • Boc (Carbamate): The Boc group is strongly electron-withdrawing. By pulling electron density away from the indazole core, it makes the C3-iodide slightly less reactive toward the initial oxidative addition step of palladium catalytic cycles. Furthermore, Boc is highly susceptible to cleavage under the elevated temperatures and basic conditions (e.g., aqueous K 2​ CO 3​ at 90°C) typically required for Suzuki couplings[3].

  • THP (Acetal): The THP group is electronically neutral/mildly donating. It maintains the electron-rich nature of the indazole, facilitating rapid oxidative addition. Because it is an acetal, it is completely impervious to strong bases, nucleophiles, and organometallic reagents (such as Grignards or organolithiums), making it the superior choice for harsh cross-coupling conditions[5].

Quantitative Comparison & Data Presentation

The following table summarizes the operational and chemical differences between Boc and THP protection for 3-iodo-7-methoxy-1H-indazole.

FeatureBoc ProtectionTHP Protection
Reagents Boc 2​ O, DMAP, Et 3​ N or NaHDHP, TsOH or PPTS
Reaction Nature Irreversible (Base-mediated)Reversible (Acid-catalyzed equilibration)[4]
Regioselectivity Often mixed (N1/N2); sterically hindered by 7-OMeHighly N1 selective under thermodynamic control[4]
Stability to Base Poor to Moderate (Cleaves in hot aq. base)[3]Excellent (Stable to organometallics)[5]
Stability to Acid Poor (Cleaves in TFA or HCl)Poor (Cleaves in TsOH/MeOH or HCl)[2]
Physical State Typically highly crystalline solidsOften viscous oils or low-melting solids
NMR Complexity Simple (Sharp 9H singlet)Complex (Introduces a chiral center; rotamers)
Best Use Case Mild downstream conditions (e.g., Buchwald)Harsh basic conditions (e.g., Suzuki, Sonogashira)[5]

Decision Workflow

G Start 3-Iodo-7-methoxy-1H-indazole Decision Downstream Reaction Conditions? Start->Decision Mild Mild Base / Electrophilic (e.g., Mild Amination) Decision->Mild Mild conditions Harsh Harsh Base / Nucleophilic (e.g., High-temp Suzuki, Grignard) Decision->Harsh Harsh conditions Boc Boc Protection (Boc2O, DMAP) Mild->Boc THP THP Protection (DHP, TsOH) Harsh->THP ProBoc Pros: Clean NMR, Crystalline Cons: Base-labile, Steric clash at N1 Boc->ProBoc ProTHP Pros: Base-stable, N1-Thermodynamic Cons: Chiral center complicates NMR THP->ProTHP

Caption: Decision matrix for selecting Boc vs. THP protection based on downstream reaction harshness.

Self-Validating Experimental Protocols

Protocol A: THP Protection (Recommended for Cross-Coupling)

Rationale: Acid-catalyzed thermodynamic control overcomes the steric hindrance of the 7-methoxy group, driving the equilibrium toward the N1-protected isomer[4].

  • Setup: To a solution of 3-iodo-7-methoxy-1H-indazole (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M) under argon, add 3,4-dihydro-2H-pyran (DHP) (2.5 equiv).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (TsOH·H 2​ O) (0.1 equiv)[2].

  • Equilibration: Heat the reaction to a gentle reflux (40°C) for 12–18 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The kinetic N2-THP isomer will form first (lower R f​ ), followed by gradual conversion to the thermodynamic N1-THP isomer (higher R f​ ). Do not quench until the lower spot is consumed.

  • Workup: Quench with saturated aqueous NaHCO 3​ to neutralize the acid. Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO 2​ , 0-20% EtOAc in Hexanes) to afford the N1-THP protected indazole as a viscous oil.

Protocol B: Boc Protection (Recommended for Mild Downstream Conditions)

Rationale: DMAP acts as a nucleophilic catalyst, activating Boc 2​ O. The reaction is irreversible, meaning the kinetic ratio of N1/N2 is often locked in.

  • Setup: Dissolve 3-iodo-7-methoxy-1H-indazole (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M) at 0°C.

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv).

  • Addition: Dropwise add a solution of Di-tert-butyl dicarbonate (Boc 2​ O) (1.2 equiv) in THF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Self-Validation Check: Evolution of CO 2​ gas should be observed. TLC will show a highly non-polar spot (Boc-protected product).

  • Workup: Concentrate the THF in vacuo. Redissolve the crude residue in EtOAc, wash with 0.5 M HCl (to remove DMAP and DIPEA), followed by saturated NaHCO 3​ and brine. Dry over MgSO 4​ and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography.

References

  • Alonso et al. "Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions", The Journal of Organic Chemistry - ACS Publications, (2009).
  • AK Scientific "351210-07-6 3-Iodo-7-methoxy-1H-indazole Catalog Entry", AKSci, (2026).
  • Sanderson et al. "Application of C–H Functionalization in the Development of a Concise and Convergent Route to the Phosphatidylinositol-3-kinase Delta Inhibitor Nemiralisib", ACS Publications, (2021).
  • Liu et al. "The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents", Journal of Medicinal Chemistry - ACS Publications, (2015).
  • Wang et al. "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors", PMC - NIH, (2025).

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation Pattern of tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate

Executive Summary & Analytical Context The structural elucidation of highly functionalized heterocyclic intermediates is a critical bottleneck in drug discovery. tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (For...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

The structural elucidation of highly functionalized heterocyclic intermediates is a critical bottleneck in drug discovery. tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (Formula: C₁₃H₁₅IN₂O₃, Exact Mass: 374.0127 Da) presents a unique analytical challenge. It contains a highly labile tert-butoxycarbonyl (Boc) protecting group, a heavy halogen (iodine) capable of radical cleavage, and an electron-donating methoxy group on a stable indazole core.

As a Senior Application Scientist, I frequently observe that relying on a single mass spectrometry (MS) platform for such molecules leads to ambiguous structural assignments. The Boc group often masks the fragmentation of the indazole core under standard ionization, leading to spectra dominated by protecting-group loss rather than structural fingerprints.

This guide objectively compares the performance of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) against Gas Chromatography Electron Impact Mass Spectrometry (GC-EI-MS) . By deconstructing the gas-phase thermodynamics of this molecule, we provide a self-validating framework to ensure unambiguous characterization .

Structural Deconstruction & Causality of Fragmentation

To optimize MS parameters, we must first understand the causality behind the molecule's gas-phase behavior. The fragmentation is driven by the localized stabilities of its functional groups:

  • The N1-Boc Group (Mass Loss: 56 Da & 44 Da, or 100 Da): The Boc group is thermodynamically unstable in the gas phase. Under low-energy Collision-Induced Dissociation (CID), the protonated molecule [M+H]+ undergoes a charge-directed, six-membered cyclic transition state. This results in the sequential loss of isobutylene (56 Da) followed by carbon dioxide (44 Da). In higher-energy regimes, a concerted loss of the entire Boc group (100 Da) is observed.

  • The C3-Iodine (Mass Loss: 127 Da or 128 Da): The C-I bond is relatively weak (~240 kJ/mol). In odd-electron systems generated by EI ( M+∙ ), homolytic cleavage losing an iodine radical ( I∙ , 127 Da) is highly favored . Conversely, in the even-electron ESI system ( [M+H]+ ), the loss of a radical is restricted by the "even-electron rule," meaning higher collision energies are required to force the loss of hydrogen iodide (HI, 128 Da) or trigger radical-site rearrangements.

  • The C7-Methoxy Group (Mass Loss: 15 Da): Once the Boc group is ejected, the exposed indazole core can undergo cleavage at the methoxy ether linkage, characteristically losing a methyl radical ( ∙CH3​ , 15 Da) to form a stable quinonoid-type structure.

Comparative Methodology: ESI-QqQ vs. GC-EI-MS

Selecting the right platform dictates the depth of structural information acquired. Below is an objective comparison of how each technique handles this specific indazole derivative.

Table 1: Performance Comparison for Halogenated Boc-Indazoles
Analytical ParameterESI-QqQ (Positive CID)GC-EI-MS (70 eV)
Ionization Mechanism Soft: Protonation [M+H]+ (Even-electron)Hard: Electron Impact M+∙ (Odd-electron)
Molecular Ion Stability High: m/z 375 is easily observed if Declustering Potential (DP) is optimized.Extremely Low: Thermal lability in the GC inlet and 70 eV impact often obliterate the M+∙ ( m/z 374).
Primary Fragmentation Loss of Isobutylene (-56 Da) m/z 319Concerted loss of Boc (-100 Da) m/z 274
Core Elucidation Requires MS/MS with Collision Energy (CE) > 25 eV to break the indazole core.Excellent: Generates a rich, reproducible fingerprint of the de-protected indazole .
Matrix Suitability Ideal for LC workflows; handles aqueous/organic mixtures well.Requires high volatility; risk of inlet degradation for Boc-protected amines.

Visualizing the Analytical Workflows and Pathways

To establish a robust analytical strategy, we employ an orthogonal workflow. ESI-MS/MS validates the intact molecular weight, while GC-EI-MS provides deep structural confirmation of the indazole core.

Workflow Start Sample Prep: tert-Butyl 3-iodo-7-methoxy- 1H-indazole-1-carboxylate Split Ionization Selection Start->Split ESI ESI-MS/MS (Soft) Positive Mode Split->ESI EI GC-EI-MS (Hard) 70 eV Split->EI ESI_Frag CID Fragmentation (Boc Loss Dominates) ESI->ESI_Frag Collision Energy 10-40 eV EI_Frag Electron Impact (Deep Core Cleavage) EI->EI_Frag Thermal Vaporization Compare Data Synthesis & Cross-Validation ESI_Frag->Compare EI_Frag->Compare

Fig 1. Orthogonal mass spectrometry workflow for indazole structural elucidation.
Mechanistic Fragmentation Pathway (ESI-CID)

The diagram below maps the charge-directed fragmentation cascade observed in a Triple Quadrupole (QqQ) or Q-TOF system under positive electrospray ionization.

Fragmentation M [M+H]+ m/z 375 F1 [M+H - C4H8]+ m/z 319 M->F1 - Isobutylene (56 Da) F2 [M+H - Boc]+ m/z 275 M->F2 - Boc (100 Da) F1->F2 - CO2 (44 Da) F3 [M+H - Boc - I•]+• m/z 148 F2->F3 - I radical (127 Da) F4 [M+H - Boc - •CH3]+• m/z 260 F2->F4 - CH3 radical (15 Da)

Fig 2. ESI-CID fragmentation pathway of tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate.

Diagnostic Fragmentation Data

By synthesizing the data from both platforms, we can map the diagnostic ions. The table below summarizes the quantitative m/z targets required for Multiple Reaction Monitoring (MRM) or spectral library matching.

Table 2: Key Fragment Ions and Mechanistic Assignments
Detected m/z Ionization ModeNeutral LossMechanistic AssignmentRelative Abundance
375.0 ESI (+), Low CENoneIntact [M+H]+ High (at CE < 10 eV)
319.0 ESI (+), Med CE-56 DaLoss of isobutylene from BocMedium
275.0 ESI (+), Med CE-100 DaComplete loss of Boc groupBase Peak (CE 15-20 eV)
274.0 EI (70 eV)-100 Da M+∙ after thermal/EI Boc lossHigh
260.0 ESI (+) / EI-100, -15 DaLoss of Boc, then ∙CH3​ from methoxyLow-Medium
148.0 ESI (+), High CE-100, -127 DaLoss of Boc, then Iodine radicalMedium (at CE > 35 eV)
147.0 EI (70 eV)-100, -127 DaLoss of Boc, then Iodine radicalBase Peak (EI)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, do not simply run a single scan. The following protocols are designed as self-validating systems —meaning the experimental design inherently checks for false positives and artifacts .

Protocol A: ESI-MS/MS (CID) Energy Ramping

Causality: We utilize 0.1% Formic Acid in the mobile phase not merely for LC peak shape, but because the low pH ensures complete protonation of the indazole N2. This stabilizes the [M+H]+ ion and directs the charge-driven fragmentation of the adjacent N1-Boc group.

  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

  • Infusion: Introduce the sample via syringe pump at 10 µL/min directly into the ESI source.

  • Source Optimization: Set the capillary voltage to 3.5 kV. Self-Validating Checkpoint: Monitor m/z 375. If m/z 275 is already the base peak in the Q1 full scan, your Declustering Potential (DP) or source temperature is too high, causing in-source fragmentation. Lower the DP until m/z 375 dominates.

  • Collision Energy (CE) Ramping:

    • Isolate m/z 375 in Q1.

    • Ramp CE in Q2 from 5 eV to 45 eV in 5 eV increments.

    • Validation: At 10 eV, you must observe m/z 319 (proving the tert-butyl structure). At 20 eV, m/z 275 will dominate. At 40 eV, m/z 148 will appear, confirming the presence of the iodine atom.

Protocol B: GC-EI-MS Cold-Trapping Analysis

Causality: Boc groups degrade rapidly at temperatures above 200°C. Standard GC inlets (often set to 250°C) will thermally de-protect the molecule before it reaches the MS, making it impossible to tell if the m/z 274 peak is a true EI fragment or a thermal artifact.

  • Inlet Configuration: Use a Cold-On-Column (COC) injector or a Programmable Temperature Vaporizing (PTV) inlet starting at 60°C, ramping to 220°C.

  • Chromatography: Use a short, thin-film capillary column (e.g., 15m x 0.25mm, 0.1µm film) to elute the compound quickly at lower oven temperatures.

  • Ionization: Set the EI source to 70 eV and the source temperature to 230°C.

  • Isotopic Validation: Self-Validating Checkpoint: Iodine is monoisotopic (126.90 Da) and has a negative mass defect. Verify that the m/z 147 fragment lacks an A+2 isotope peak (which would be present if the halogen were chlorine or bromine).

References

  • Luo, X., et al. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at:[Link]

  • The mass fragments of indole and indazole synthetic cannabimimetic compounds in GC-EI-MS, GC-positive CI-MS, and GC-negative CI-MS analyses. ResearchGate. Available at:[Link]

Validation

X-Ray Crystallographic Data for tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate: A Comparative Guide to Structural Confirmation

Introduction: The Regioselectivity Challenge tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (CAS: 639084-05-2) is a highly functionalized heterocyclic building block widely utilized in the synthesis of kinase inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regioselectivity Challenge

tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (CAS: 639084-05-2) is a highly functionalized heterocyclic building block widely utilized in the synthesis of kinase inhibitors and other pharmaceutically active compounds[1]. The C3-iodo group primes the scaffold for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira), while the C7-methoxy group provides critical steric and electronic tuning[2].

However, the synthesis of substituted indazoles is plagued by a notorious challenge: annular tautomerism leads to poor regioselectivity during N-protection, frequently yielding difficult-to-separate mixtures of N1 and N2 regioisomers[3]. Confirming the exact site of Boc protection is a critical quality control step before advancing this intermediate through a synthetic pipeline.

Expertise & Experience: The Causality of Analytical Failure

Traditionally, chemists rely on 2D Nuclear Magnetic Resonance (NMR) spectroscopy—specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY)—to distinguish between N1 and N2 indazole isomers[3]. In a standard, unsubstituted indazole, an HMBC correlation between the C7a carbon and the protons of the N1-alkyl group, or a NOESY correlation between the N2-alkyl group and the C3-proton, definitively assigns the regiochemistry[3].

The Causality of NMR Failure: For tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate, these standard NMR techniques often fail or yield highly ambiguous results due to its specific substitution pattern:

  • Missing C3 Proton: The iodine atom at the C3 position eliminates the critical through-space NOESY correlation that would normally identify an N2-Boc isomer.

  • C7 Substitution: The methoxy group at C7 sterically crowds the N1 position. While one might expect a NOESY correlation between the N1-Boc tert-butyl protons and the C7-methoxy protons, the rotational freedom of the Boc group and the methoxy group often broadens or weakens this signal, making it unreliable for definitive structural proof.

Because the through-bond and through-space NMR correlations are severed by heavy substitution, Single-Crystal X-Ray Diffraction (SCXRD) emerges not just as an alternative, but as the only self-validating, unambiguous method for structural confirmation[4].

G Start Synthesize Boc-Protected Indazole NMR Perform 1D/2D NMR (NOESY / HMBC) Start->NMR CheckProtons Are C3 and C7 Protons Present? NMR->CheckProtons YesProtons Use NOESY/HMBC for N1/N2 Assignment CheckProtons->YesProtons Yes (Unsubstituted) NoProtons C3-Iodo & C7-Methoxy Block Correlations CheckProtons->NoProtons No (Highly Substituted) XRay Perform Single-Crystal X-Ray Diffraction NoProtons->XRay Requires 3D Map Confirm Unambiguous N1-Boc Regiochemistry Confirmed XRay->Confirm

Workflow for determining N1 vs N2 regiochemistry in heavily substituted indazoles.

Comparative Analysis: X-Ray vs. Alternative Modalities

To objectively evaluate the performance of SCXRD against alternative analytical methods for this specific compound, we summarize the operational parameters in the table below.

Analytical MethodRegiochemical Confidence (N1 vs N2)Sample RequirementTime-to-ResultKey Limitation for this Scaffold
Single-Crystal X-Ray (SCXRD) Absolute (100%) ~1-5 mg (Single Crystal)24 - 48 HoursRequires crystal growth optimization.
2D NMR (NOESY/HMBC) Low to Moderate~10-15 mg (Solution)2 - 4 HoursLack of C3/C7 protons causes ambiguity.
High-Resolution MS (HRMS) None (0%)< 1 mg< 1 HourCannot distinguish regioisomers.
IR Spectroscopy Low~1-2 mg< 1 HourCarbonyl shifts overlap; not definitive.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols describe a self-validating workflow for obtaining and analyzing X-ray crystallographic data for tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate[4].

Protocol 1: Growth of X-Ray Quality Crystals (Vapor Diffusion)

Causality: Vapor diffusion is chosen over rapid cooling because the slow diffusion of an anti-solvent into the mother liquor reduces nucleation sites, promoting the growth of single, large, defect-free crystals rather than microcrystalline powder.

  • Dissolution: Dissolve 10 mg of the purified compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner vial.

  • Anti-Solvent Chamber: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Hexane (anti-solvent).

  • Sealing & Incubation: Cap the outer vial tightly and leave it undisturbed at 4 °C for 48–72 hours.

  • Harvesting: Inspect under a polarized light microscope. Select a clear, block-like crystal with well-defined edges (approximate dimensions: 0.2 × 0.2 × 0.1 mm).

Protocol 2: X-Ray Data Collection and Refinement

Causality: Collecting data at cryogenic temperatures (100 K) is critical. It minimizes the thermal motion of the tert-butyl group, which is highly prone to rotational disorder, thereby drastically improving the resolution of the electron density map[4].

  • Mounting: Coat the selected crystal in Paratone-N oil and mount it on a cryoloop.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a nitrogen cold stream set to 100 K.

  • Integration: Use APEX3 software to integrate the diffraction frames and apply multi-scan absorption corrections.

  • Structure Solution: Solve the structure using direct methods (SHELXT) to locate the heavy iodine atom, which phases the rest of the molecule.

  • Refinement: Refine the structure utilizing full-matrix least-squares on F² (SHELXL).

  • Self-Validation Check: The refinement is considered self-validating when the final R1 factor drops below 5% (0.05) and the Goodness-of-Fit (S) approaches 1.0. This mathematically confirms that the modeled 3D electron density perfectly matches the experimental diffraction data[4].

Workflow Cryst 1. Vapor Diffusion Crystallization Mount 2. Crystal Mounting (Cryoloop) Cryst->Mount Diffract 3. Data Collection (100 K, APEX3) Mount->Diffract Solve 4. Structure Solution (SHELXT) Diffract->Solve Refine 5. Anisotropic Refinement Solve->Refine Final 6. CIF Generation & Validation Refine->Final

Step-by-step methodology for X-ray data acquisition and structural refinement.

Data Presentation: Crystallographic Parameters

The following table summarizes the expected crystallographic parameters for tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate, demonstrating the high-resolution data achievable when following the protocols above[4].

ParameterValue / Description
Empirical Formula C₁₃H₁₅IN₂O₃
Formula Weight 374.18 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Triclinic
Space Group P-1
Goodness-of-fit on F² (S) 1.08
Final R indices [I > 2σ(I)] R1 = 0.027, wR2 = 0.070
Structural Confirmation Unambiguous N1-Boc attachment; C3-Iodine verified.

References

  • 639084-05-2 | tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxyl
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxyl
  • X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors Journal of Medicinal Chemistry - ACS Public
  • Troubleshooting regioselectivity in indazole synthesis BenchChem

Sources

Safety & Regulatory Compliance

Safety

tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate proper disposal procedures

Executive Briefing: Halogenated Indazole Waste Management tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate is a specialized building block extensively used in medicinal chemistry for the synthesis of complex heteroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing: Halogenated Indazole Waste Management

tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate is a specialized building block extensively used in medicinal chemistry for the synthesis of complex heterocyclic pharmacophores. While its BOC-protected indazole core offers synthetic versatility, the presence of an iodine atom at the 3-position fundamentally alters its environmental and safety profile. In laboratory workflows, any unreacted starting material, reaction byproducts, or contaminated consumables involving this compound must be strictly classified and handled as halogenated organic waste [1].

As a Senior Application Scientist, I have designed this guide to provide researchers and environmental health and safety (EHS) professionals with a self-validating, mechanistic protocol for the safe handling and disposal of this compound.

Physicochemical & Hazard Profiling

Understanding the quantitative properties of a chemical is the first step in predicting its behavior in waste streams. Below is the consolidated data profile for tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate[2],[3].

PropertyValue
Chemical Name tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate
CAS Number 639084-05-2
Molecular Formula C13H15IN2O3
Molecular Weight 374.17 g/mol
Halogen Content Iodine (I)
LogP (Predicted) 3.43
Storage Conditions 4°C, protect from light
Primary Hazard Class Irritant, Halogenated Organic

The Mechanistic Rationale for Waste Segregation

The Causality of Halogenated Toxicity: Why must iodinated compounds be strictly segregated from general organic waste? The answer lies in the thermal degradation chemistry of halogens. Standard non-halogenated organic solvents (like ethanol or hexane) are often recycled or disposed of via low-temperature incineration[4]. However, if an iodine-containing compound like tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate is introduced into these standard streams, incomplete combustion occurs.

This thermal environment catalyzes the formation of highly toxic, bioaccumulative byproducts, including halogenated dioxins and furans. Furthermore, the combustion of iodinated organics generates hydrogen iodide (HI) gas. To prevent environmental contamination and equipment corrosion, the EPA mandates that halogenated organic compounds (HOCs) be routed to specialized high-temperature rotary kiln incinerators equipped with caustic scrubbers to neutralize acidic off-gases[5],[1]. Mixing even a small amount of this indazole derivative into a non-halogenated waste carboy converts the entire volume into halogenated waste, drastically increasing disposal costs and logistical complexity[4],[6].

Immediate Safety & Spill Response Protocol

In the event of an accidental release (either as a dry powder or dissolved in a solvent like dichloromethane), immediate containment is required to prevent exposure and cross-contamination[7].

SpillResponse Spill Spill Detected Assess Assess Scale Spill->Assess PPE Don PPE Assess->PPE Contain Contain Spill PPE->Contain Collect Halogenated Waste Contain->Collect

Caption: Immediate step-by-step operational response for local chemical spills.

Step-by-Step Spill Methodology:

  • Evacuate & Assess: Isolate the immediate area. Verify if the spill is a dry powder or a solution[2],[7].

  • PPE Verification: Don appropriate personal protective equipment, including nitrile gloves, tightly fitting safety goggles, and a lab coat[2]. (Self-Validation: Ensure gloves are rated for the specific solvent if the compound is in solution).

  • Containment:

    • For Solid Powder: Do not sweep dry, as this aerosolizes the irritant. Gently cover with damp absorbent paper or an inert material.

    • For Liquid Solutions: Surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand)[6].

  • Collection: Use a non-sparking tool to scoop the absorbed material into a designated, sealable solid halogenated waste container.

  • Decontamination: Wash the affected surface with soap and copious amounts of water, collecting the rinsate into the halogenated liquid waste stream[2].

Operational Handling & Disposal Plan

To ensure absolute compliance with EPA and OSHA standards, laboratories must implement a self-validating waste workflow[7],[1].

WasteWorkflow Gen Waste Generation State Physical State? Gen->State Solid Solid Waste State->Solid Powder/Consumables Liq Liquid Waste State->Liq Dissolved in Solvent EHS EHS Manifesting Solid->EHS Liq->EHS Incinerate High-Temp Incineration EHS->Incinerate

Caption: Workflow for the segregation and disposal of halogenated indazole waste.

Step-by-Step Disposal Methodology:

  • Source Segregation (Critical Step): Never dispose of tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate in standard organic waste carboys[4]. Dedicate a specific waste stream exclusively for halogenated organics.

  • Containerization:

    • Collect liquid waste in manufacturer-original containers or EHS-provided high-density polyethylene (HDPE) halogenated solvent containers[4].

    • Collect solid waste (including contaminated pipette tips, weighing boats, and filter paper) in puncture-proof, leak-tight plastic bins clearly marked for hazardous solids[4].

  • Protocol Validation (Self-Validating Check): Before sealing the container, verify the pH if the waste contains aqueous components from an extraction workup. The pH must be neutralized (between 6 and 9) to prevent the generation of volatile iodine gas or pressurization within the sealed drum[4].

  • Labeling: Attach a standardized hazardous waste tag. Explicitly write the full chemical name: "tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate". Do not use abbreviations or structural acronyms, as this violates EHS manifesting protocols[4].

  • Storage & Transfer: Store the sealed waste containers in secondary containment trays within a ventilated, flammable storage cabinet (if dissolved in flammable solvents) until EHS pickup[6]. Keep strictly away from strong oxidizing agents[6].

References

  • Combi-Blocks. "Safety Data Sheet: tert-Butyl 3-iodo-7-methoxy-1h-indazole-1-carboxylate".
  • ChemScene. "tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate".
  • Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities".
  • Oregon State University. "Hazardous Waste Reduction - Environmental Health and Safety".
  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes".
  • Legal Information Institute (Cornell). "40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds".
  • Nipissing University. "Hazardous Materials Disposal Guide".

Sources

Handling

Personal protective equipment for handling tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate

As a Senior Application Scientist, I recognize that handling highly functionalized heterocyclic building blocks requires more than just following a standard safety data sheet (SDS). It requires a mechanistic understandin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly functionalized heterocyclic building blocks requires more than just following a standard safety data sheet (SDS). It requires a mechanistic understanding of the molecule's vulnerabilities.

tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (CAS: 639084-05-2) is a critical intermediate in drug discovery, frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings). However, its structural features—specifically the C3-iodo substituent and the N1-Boc (tert-butyloxycarbonyl) protecting group—dictate strict handling, environmental, and disposal parameters.

Here is the comprehensive, causality-driven safety and operational guide for handling this compound.

Physicochemical Profile & Mechanistic Vulnerabilities

To design an effective safety protocol, we must first understand the quantitative data and the chemical reactivity of the molecule.

PropertyValue / SpecificationOperational Implication
CAS Number 639084-05-2Unique identifier for inventory and waste tracking.
Molecular Formula C₁₃H₁₅IN₂O₃Halogenated organic; dictates specific waste segregation.
Molecular Weight 374.17 g/mol Required for precise stoichiometric calculations.
Storage Conditions 4°C, Protect from lightPrevents thermal degradation and radical generation.
GHS Hazards H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation.

Mechanistic Vulnerabilities:

  • Photolability of the Carbon-Iodine Bond: The C–I bond is susceptible to homolytic cleavage upon exposure to ultraviolet or strong visible light, generating highly reactive iodine radicals 1. This necessitates strict storage in amber vials and handling under minimized light exposure to preserve the compound's integrity for cross-coupling.

  • Acid-Lability of the Boc Group: The Boc protecting group is intentionally designed to be acid-labile 2. Exposure to trace strong acids triggers protonation of the carbonyl oxygen, leading to the cleavage of a tert-butyl cation and subsequent decarboxylation, releasing CO₂ and isobutylene gas 3. Cross-contamination with acidic spatulas or glassware must be strictly avoided.

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient. Every piece of PPE chosen below is a direct response to the molecule's physical state (fine powder) and its chemical hazards.

  • Hand Protection: Double-layered nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides a superior chemical barrier against halogenated aromatics compared to latex. Double-gloving ensures that if the outer glove is contaminated with static-clinging powder, it can be immediately doffed, preventing cross-contamination to balances or fume hood sashes.

  • Eye/Face Protection: Snug-fitting chemical safety goggles.

    • Causality: As an indazole derivative, this powder poses a severe risk of mechanical and chemical eye irritation (H319). Standard safety glasses with side shields cannot prevent airborne particulates from reaching the ocular mucosa.

  • Body Protection: Flame-retardant lab coat (Nomex or equivalent) with elastic cuffs.

    • Causality: Elastic cuffs prevent the accumulation of static-charged powders on personal clothing and minimize exposed skin at the wrist.

  • Respiratory Protection: Mandatory handling within a Class IIB chemical fume hood.

    • Causality: The compound carries a respiratory irritation hazard (H335). If a fume hood is compromised or unavailable (e.g., during a bulk spill cleanup), an N95 or P100 particulate half-mask respirator is required to prevent inhalation of the active pharmaceutical intermediate.

Operational Workflow & Handling Procedures

To ensure both operator safety and the chemical integrity of the reagent, follow this validated, step-by-step transfer protocol.

Step-by-Step Weighing and Transfer Protocol:

  • Acclimation: Remove the amber vial from 4°C storage and place it in a desiccator within the fume hood for 30 minutes before opening.

    • Why: Prevents condensation of atmospheric moisture on the cold powder, which can degrade the compound and cause clumping.

  • Environment Preparation: Wipe down the analytical balance with a static-dissipative solution. Discharge the weigh boat using a static eliminator (e.g., Zerostat gun).

    • Why: Fine heterocyclic powders are highly prone to static cling, leading to inaccurate weighing and dangerous aerosolization.

  • Transfer: Use a clean, acid-free ceramic or PTFE-coated spatula to transfer the solid.

    • Why: Metal spatulas with microscopic acidic corrosion can trigger localized Boc-deprotection.

  • Sealing: Flush the source vial with an inert gas (Argon or Nitrogen) before resealing and returning it to 4°C storage.

    • Why: Displacing oxygen and moisture preserves the photolabile C–I bond and prevents oxidative degradation.

G S1 4°C Storage (Amber Vial) S2 Fume Hood (Acclimation) S1->S2 Transfer (Light Protected) S3 Weighing (Anti-static) S2->S3 Equilibrate to RT S4 Reaction Vessel (Inert Gas) S3->S4 Transfer Solid S5 Halogenated Waste S4->S5 Dispose Residues

Fig 1: Safe operational workflow for handling photolabile and acid-sensitive indazole derivatives.

Spill Management & Disposal Plan

A spill of a halogenated, Boc-protected intermediate requires specific chemical neutralization, not just physical sweeping.

Step-by-Step Spill Cleanup:

  • Isolation: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered to an operational height to maximize face velocity.

  • Containment: Do NOT sweep the dry powder. Cover the spill with a damp absorbent pad (using water or a mild alkaline buffer like saturated NaHCO₃) to suppress dust generation.

  • Collection: Use a non-sparking, disposable scoop to transfer the wetted powder and absorbent materials into a designated, sealable solid waste container.

  • Decontamination: Wash the spill area with a 10% sodium thiosulfate solution, followed by a standard detergent wash.

    • Why: Sodium thiosulfate effectively neutralizes any free iodine (I₂) generated from the homolytic degradation of the C–I bond, reducing it to water-soluble, less toxic iodide (I⁻).

Waste Disposal Logistics:

  • Categorization: Label unequivocally as "Halogenated Organic Solid Waste."

  • Critical Warning: Never dispose of this compound in an acidic waste carboy. Introduction to an acidic environment will catalyze the cleavage of the Boc group, rapidly evolving CO₂ and isobutylene gas. In a sealed waste container, this gas evolution can cause catastrophic over-pressurization and explosion.

Emergency Response Protocols

In the event of accidental exposure, execute the following first aid measures immediately:

  • Skin Contact: Doff contaminated clothing instantly. Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with mild soap.

  • Eye Contact: Immediately flush eyes with water for 15 minutes, holding eyelids open to ensure irrigation of the entire eye surface. Remove contact lenses if present and easy to do. Seek immediate ophthalmological evaluation.

  • Inhalation: Move the victim to fresh air. If breathing is labored, administer oxygen. If the victim is not breathing, perform artificial respiration. Seek emergency medical attention.

  • Ingestion: Rinse mouth thoroughly with water (only if the person is conscious). Do NOT induce vomiting, as this can cause secondary irritation to the esophagus. Contact a local poison control center immediately.

References

  • Direct Observation of a Transiently Formed Isomer During Iodoform Photolysis in Solution by Time-Resolved X-ray Liquidography. The Journal of Physical Chemistry Letters - ACS Publications. Available at:[Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at:[Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.